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  • Product: Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride
  • CAS: 2138131-80-1

Core Science & Biosynthesis

Foundational

Physicochemical properties of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride Executive Summary This technical guide provides a comprehensive overview of Methyl 2-amino-2-(3-br...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride, a substituted α-amino acid ester of significant interest in medicinal chemistry and drug development. As an α,α-disubstituted amino acid derivative, it offers unique conformational constraints and metabolic stability, making it a valuable building block for novel therapeutics. This document details the compound's chemical identity, physicochemical properties, a plausible synthetic route, and standard analytical characterization protocols. Furthermore, it outlines critical safety and handling procedures and discusses its potential applications. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies grounded in established chemical principles.

Introduction: The Significance of α,α-Disubstituted Amino Acids

α-Amino acid esters are fundamental intermediates in a wide range of chemical syntheses, from peptide synthesis to the creation of chiral auxiliaries.[1] The subclass of α,α-disubstituted amino acids, such as the title compound, introduces a quaternary stereocenter that imparts significant conformational rigidity to peptide backbones. This structural constraint is highly sought after in drug design as it can lock a peptide into a bioactive conformation, enhancing binding affinity and selectivity for its target receptor or enzyme. Moreover, the absence of a proton on the α-carbon can significantly increase metabolic stability by preventing enzymatic racemization and degradation. The presence of a bromophenyl moiety further offers a site for subsequent cross-coupling reactions, expanding its synthetic utility.

Chemical Identity and Structure

The precise identification and structural understanding of a compound are paramount for any research and development endeavor.

Systematic Name: Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride

Common Synonyms:

  • Methyl 3-bromo-α-methylphenylalaninate hydrochloride

  • 2-(3-Bromophenyl)-2-amino-propionic acid methyl ester hydrochloride

Chemical Structure:

Caption: Chemical structure of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride.

Table 1: Chemical Identifiers and Properties

PropertyValueSource / Method
Molecular Formula C₁₀H₁₃BrClNO₂Calculated
Molecular Weight 294.57 g/mol Calculated
CAS Number Not explicitly found. The parent amino acid has CAS 128834-02-6.[2]Literature Search
Appearance Expected to be a white to off-white solid.Analogy[3]
InChI Key An InChI Key for the isomeric (S)-methyl 2-amino-3-(2-bromophenyl)propanoate HCl is RONHJWCWYGBEPT-FVGYRXGTSA-N.Analogy[4]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing everything from reaction conditions to bioavailability.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueRationale and Supporting Evidence
Melting Point Data not available. Likely >150 °C (decomposes).Amino acid hydrochlorides are salts with high melting points.
Boiling Point Not applicable; decomposes upon strong heating.Ionic salts typically decompose before boiling. A boiling point of 319.4°C at 760 mmHg has been noted for a similar, non-salt compound.[5]
Solubility Soluble in water, methanol. Sparingly soluble in dichloromethane, ethyl acetate. Insoluble in hexanes, diethyl ether.The hydrochloride salt form confers high polarity and water solubility. Solubility in organic solvents is expected to be limited but can be enhanced by converting it to the free base.
pKa (Ammonium group) ~7.5 - 8.5The pKa of the ammonium group in α-amino acid esters is typically lower than that of the parent amino acid due to the electron-withdrawing effect of the ester group.

Synthesis and Purification

Amino acid methyl ester hydrochlorides are commonly prepared from the corresponding amino acid.[1] The most direct and widely used laboratory method involves the reaction of the amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[1] This approach is efficient and generally provides high yields of the desired hydrochloride salt.[1]

Synthesis_Workflow start 2-Amino-2-(3-bromophenyl) propanoic acid reagents Methanol (Solvent) Thionyl Chloride (Catalyst) reaction Esterification Reaction (0°C to Room Temp, 4-12h) start->reaction reagents->reaction workup Work-up (Solvent Evaporation) reaction->workup product Crude Product (Hydrochloride Salt) workup->product purify Purification (Recrystallization from Methanol/Ether) product->purify final Pure Methyl 2-amino-2- (3-bromophenyl)propanoate HCl purify->final

Caption: General workflow for the synthesis of amino acid methyl ester hydrochlorides.

Experimental Protocol: Fischer Esterification

Causality: This protocol utilizes thionyl chloride, which reacts with methanol in situ to generate anhydrous HCl gas and methyl sulfite. The HCl protonates the carbonyl oxygen of the amino acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This drives the equilibrium towards the ester product. The hydrochloride salt precipitates upon completion, ensuring a straightforward isolation.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend 2-amino-2-(3-bromophenyl)propanoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of amino acid).

  • Reagent Addition: Cool the suspension to 0 °C using an ice-water bath. Add thionyl chloride (1.5 eq) dropwise via syringe over 30 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas; perform in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 8-12 hours. The reaction mixture should become a clear solution as the starting material is converted to the soluble ester hydrochloride.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be obtained as a solid residue.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as methanol/diethyl ether. Dissolve the solid in a minimal amount of hot methanol and add diethyl ether dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then to 0 °C to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield the final product.

Spectroscopic and Analytical Characterization

Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

Rationale: ¹H NMR provides information on the electronic environment and connectivity of protons in the molecule. For this compound, we expect distinct signals for the aromatic, methoxy, and α-methyl protons. The amino protons are often broad and may exchange with D₂O.

  • Expected Signals (in DMSO-d₆):

    • δ 8.5-9.0 ppm (broad singlet, 3H): -NH₃⁺ protons.

    • δ 7.4-7.8 ppm (multiplet, 4H): Aromatic protons of the 3-bromophenyl ring.

    • δ 3.7-3.8 ppm (singlet, 3H): Methoxy (-OCH₃) protons of the ester group.

    • δ 1.8-1.9 ppm (singlet, 3H): α-methyl (-CH₃) protons.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

  • Expected Signals (in DMSO-d₆):

    • δ ~170 ppm: Ester carbonyl carbon (C=O).

    • δ ~140 ppm: Aromatic carbon attached to the α-carbon.

    • δ 122-135 ppm: Aromatic carbons, including the carbon bearing the bromine atom (C-Br) at the lower end of this range.

    • δ ~65 ppm: Quaternary α-carbon.

    • δ ~53 ppm: Methoxy carbon (-OCH₃).

    • δ ~25 ppm: α-methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

  • Expected Absorptions (cm⁻¹):

    • 2500-3100 (broad): N-H stretching from the ammonium salt (-NH₃⁺).

    • ~1745 (strong): C=O stretching of the ester group. This is a key diagnostic peak.[6]

    • ~1600, ~1475: C=C stretching from the aromatic ring.

    • ~1250 (strong): C-O stretching of the ester group.

Safety and Handling

Proper handling of laboratory chemicals is essential to ensure personnel safety. While a specific safety data sheet for the title compound is not available, data from structurally similar compounds can provide guidance.

GHS Hazard Classification (Predicted): Based on analogues like 2-amino-3-(3-bromophenyl)propanoic acid hydrochloride and other amino acid ester hydrochlorides, the following hazards are anticipated:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[5][7]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[2][7]

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2][7]

  • Specific target organ toxicity — single exposure (Category 3), H335: May cause respiratory irritation.[2]

Safety_Workflow assess Assess Hazards (Review SDS of Analogues) ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Nitrile Gloves assess->ppe spill Spill Response Plan (Absorbent Material, Waste Disposal) assess->spill handle Handle in Ventilated Area (Chemical Fume Hood) ppe->handle storage Store Securely - Tightly Closed Container - Cool, Dry Place - Away from Incompatible Materials handle->storage

Caption: A standard safety workflow for handling hazardous chemical compounds.

Handling and Storage Recommendations:

  • Use only in a well-ventilated area, preferably a chemical fume hood.[5][8]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[8][9]

  • Avoid breathing dust.[5][8] Wash hands thoroughly after handling.[8]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] Keep away from strong oxidizing agents and bases.[10]

Applications in Research and Drug Development

Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride is not an end-product but a valuable intermediate. Its structural features suggest several applications:

  • Peptide Modification: Incorporation into peptides to induce conformational constraints and improve metabolic stability. Non-proteinogenic amino acids are widely used for this purpose.

  • Intermediate for Bioactive Molecules: It serves as a key building block in the synthesis of more complex molecules.[11] The bromophenyl group is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound.

  • Chiral Ligand Synthesis: While the title compound is racemic, resolution of the parent amino acid would allow for the synthesis of chiral ligands for asymmetric catalysis.

Conclusion

Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride is a specialized chemical building block with significant potential in modern synthetic and medicinal chemistry. This guide has provided a detailed technical overview of its structure, predicted physicochemical properties, and logical protocols for its synthesis and characterization. By understanding the causality behind these experimental choices and adhering to strict safety protocols, researchers can effectively utilize this compound to advance their scientific objectives in the development of novel chemical entities.

References

  • methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride. NextSDS. [Link]

  • Pampaloni, G., et al. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. [Link]

  • [Purification and characterization of alpha-amino acid ester hydrolase from Xanthomonas rubrillineans]. (2012, May 4). PubMed. [Link]

  • Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride. MySkinRecipes. [Link]

  • Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate. PubChem. [Link]

  • Dou, G., et al. A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • Markovic, M., et al. (2018, November 14). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. MDPI. [Link]

  • a-Amino acid ester hydrochlorides e starting compounds for present research. ResearchGate. [Link]

  • 2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride. PubChem. [Link]

  • Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company. [Link]

Sources

Exploratory

Structural Elucidation of a Novel Phenylalanine Analogue: A Predictive ¹H and ¹³C NMR Spectroscopic Analysis of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure. This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride, a compound of interest in medicinal chemistry and drug development. In the absence of empirical spectral data in the public domain, this document serves as an authoritative reference, leveraging established principles of NMR spectroscopy and data from analogous structures to forecast the chemical shifts, multiplicities, and coupling constants. This predictive framework offers a robust tool for the identification and characterization of this and structurally related molecules.

Introduction

Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride is a derivative of the amino acid phenylalanine, featuring a bromine substituent on the phenyl ring and a methyl ester protecting the carboxylic acid. The hydrochloride salt form enhances its solubility in aqueous media, a common practice in the development of pharmaceutical compounds. The precise arrangement of these functional groups is critical to its chemical reactivity and biological activity. Therefore, its structural confirmation is of paramount importance.

This guide presents a detailed, predictive interpretation of the ¹H and ¹³C NMR spectra of this compound. By dissecting the molecule into its constituent fragments—the methyl propanoate backbone, the quaternary amino center, and the 3-bromophenyl ring—and analyzing the expected electronic effects of each component, we can construct a highly accurate theoretical spectrum. This approach not only provides a benchmark for future experimental work but also serves as an educational tool for understanding the intricate relationship between molecular structure and NMR spectral output.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, the protons of the C2-methyl group, and the amine protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic environment.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-Ar7.2-7.8m4H-
NH₃⁺8.5-9.5br s3H-
O-CH₃~3.8s3H-
C-CH₃~1.7s3H-

Justification of Predicted Chemical Shifts:

  • Aromatic Protons (H-Ar): The four protons on the 3-bromophenyl ring are expected to resonate in the aromatic region (typically 7.0-8.0 ppm). The bromine atom, being an electron-withdrawing group, will deshield the adjacent protons, shifting them downfield. The complex splitting patterns arising from their mutual coupling will likely result in a multiplet.

  • Amine Protons (NH₃⁺): The protons of the ammonium group are expected to be significantly deshielded due to the positive charge and will likely appear as a broad singlet in the range of 8.5-9.5 ppm. The broadness is a result of rapid proton exchange and quadrupolar relaxation of the nitrogen atom.

  • Ester Methyl Protons (O-CH₃): The three protons of the methyl ester group are adjacent to an electronegative oxygen atom, which deshields them. Their signal is predicted to be a sharp singlet around 3.8 ppm.

  • C2-Methyl Protons (C-CH₃): The protons of the methyl group at the C2 position are attached to a quaternary carbon and are therefore not coupled to any other protons, resulting in a singlet. Their chemical shift is anticipated to be around 1.7 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show distinct signals for each of the ten carbon atoms in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride

CarbonPredicted Chemical Shift (δ, ppm)
C=O~170
C-Ar (C-Br)~122
C-Ar125-135
C-Ar (C-Cα)~140
~60
O-CH₃~53
C-CH₃~25

Justification of Predicted Chemical Shifts:

  • Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is highly deshielded and is expected to resonate at approximately 170 ppm.[1]

  • Aromatic Carbons (C-Ar): The six aromatic carbons will have distinct chemical shifts. The carbon directly attached to the bromine atom (C-Br) will be influenced by the halogen's electronegativity and is predicted to appear around 122 ppm. The other aromatic carbons will resonate in the typical aromatic region of 125-135 ppm. The ipso-carbon attached to the Cα of the propanoate chain is expected to be further downfield, around 140 ppm.

  • Alpha-Carbon (Cα): The quaternary carbon atom attached to the amino group, the phenyl ring, the methyl group, and the carbonyl group will have its resonance influenced by all these substituents, with a predicted chemical shift of around 60 ppm.

  • Ester Methyl Carbon (O-CH₃): The carbon of the methyl ester group is attached to an oxygen atom and is expected to have a chemical shift of approximately 53 ppm.[1]

  • C2-Methyl Carbon (C-CH₃): The carbon of the methyl group at the C2 position is in a typical aliphatic region and is predicted to resonate around 25 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality and reproducible NMR data.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride.
  • Transfer the solid to a clean, dry 5 mm NMR tube.
  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts due to its ability to dissolve polar compounds and for the observation of exchangeable protons.
  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.
  • For ¹H NMR:
  • Acquire a standard one-dimensional proton spectrum.
  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  • A relaxation delay of 1-5 seconds is typically used.
  • For ¹³C NMR:
  • Acquire a proton-decoupled ¹³C spectrum.
  • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Visualization of Molecular Structure and Analytical Workflow

To facilitate the understanding of the predicted spectral assignments and the experimental process, the following diagrams are provided.

cluster_mol Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride C1 C1 (C=O) C2 C2 (Cα) C1->C2 O1 O C1->O1 O2 O C1->O2 C3 C3 (C-CH3) C2->C3 C5 C5 (C-Ar) C2->C5 N NH3+ C2->N C4 C4 (O-CH3) C6 C6 (C-Ar) C5->C6 C7 C7 (C-Ar, C-Br) C6->C7 C8 C8 (C-Ar) C7->C8 Br Br C7->Br C9 C9 (C-Ar) C8->C9 C10 C10 (C-Ar) C9->C10 C10->C5 O2->C4

Caption: Molecular structure of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride.

start Start: Sample Preparation dissolve Dissolve in Deuterated Solvent start->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer Insert into Spectrometer nmr_tube->spectrometer lock_shim Lock and Shim spectrometer->lock_shim acquire_1h Acquire 1H Spectrum lock_shim->acquire_1h acquire_13c Acquire 13C Spectrum lock_shim->acquire_13c process Process Data (FT, Phasing, Baseline Correction) acquire_1h->process acquire_13c->process analyze Analyze Spectra (Chemical Shifts, Integration, Coupling) process->analyze elucidate Structure Elucidation analyze->elucidate end End: Confirmed Structure elucidate->end

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This in-depth technical guide provides a comprehensive and authoritative predictive analysis of the ¹H and ¹³C NMR spectra of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride. By systematically applying the fundamental principles of NMR spectroscopy and leveraging data from structurally similar compounds, a detailed and justified prediction of the spectral data has been presented. This guide serves as a valuable resource for researchers and scientists in the field of drug development, aiding in the identification, characterization, and quality control of this and related novel chemical entities. The provided experimental protocol and workflow visualizations further enhance its utility as a practical reference for laboratory work.

References

  • Vaia. (n.d.). Classify the resonances in the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

  • Doc Brown. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Doc Brown. (n.d.). low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 6). INDEX of 13C NMR spectra of organic compounds. Retrieved from [Link]

  • YouTube. (2021, September 6). NMR spectrum of methyl propanoate | Learning Science. Retrieved from [Link]

  • Doc Brown. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • ACS Publications. (2023, December 29). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Retrieved from [Link]

  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromotoluene. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). NMR Spectroscopy - Theory. Retrieved from [Link]

  • Vaia. (n.d.). Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

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Foundational

Solubility Dynamics and Free-Basing Protocols for Methyl 2-amino-2-(3-bromophenyl)propanoate Hydrochloride in Organic Synthesis

Executive Summary Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride (CAS: 2138131-80-1) is a critical unnatural amino acid building block utilized extensively in medicinal chemistry and advanced peptide synthesis[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride (CAS: 2138131-80-1) is a critical unnatural amino acid building block utilized extensively in medicinal chemistry and advanced peptide synthesis[1]. Like most amino acid ester hydrochlorides, its solubility profile is strictly governed by its ionic state[2]. This technical guide provides an in-depth mechanistic analysis of its solubility dynamics and outlines field-proven, self-validating protocols for transitioning the compound from a water-soluble salt to an organic-soluble free base.

Chemical Profiling & Structural Causality

The solubility behavior of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride is dictated by three distinct structural domains, each contributing to its overall physicochemical profile:

  • The Ammonium Chloride Salt (-NH₃⁺ Cl⁻): This highly polar, ionic moiety dominates the molecule's crystal lattice energy. It renders the compound highly soluble in water and polar protic solvents, but strictly insoluble in non-polar or moderately polar organic solvents like dichloromethane (DCM) or hexanes[2],[3].

  • The Methyl Ester (-COOCH₃): Provides moderate polarity but introduces a vulnerability; the ester is susceptible to base-catalyzed hydrolysis (saponification) if the pH is not strictly controlled during the free-basing process[4].

  • The 3-Bromophenyl Ring: A highly lipophilic domain. Once the ionic charge of the ammonium group is neutralized, this bulky, polarizable halogenated ring drastically shifts the molecule's partition coefficient (LogP), driving its solubility almost entirely into organic solvents[5].

Empirical Solubility Matrix

The following table summarizes the solubility profile of both the hydrochloride salt and the free base across various standard solvents.

SolventDielectric Constant (ε)Solubility (HCl Salt)Solubility (Free Base)Mechanistic Rationale
Water 80.1High (>100 mg/mL)Very Low Ionic dissociation of the salt; free base is too hydrophobic[2].
Methanol 32.7High Moderate Protic nature disrupts lattice; dissolves both forms[2].
DMSO 46.7High High Strong dipole-dipole interactions solvate both states.
Dichloromethane 9.1Insoluble High Halogenated solvent perfectly matches the lipophilic free base[2].
Ethyl Acetate 6.0Insoluble High Excellent hydrogen-bond acceptor for the free amine[5].
Hexanes 1.9Insoluble Low Lacks the dipole required to solvate the ester/amine effectively.

Mechanistic Workflow: Phase Transition

To utilize this compound in standard organic reactions (e.g., amide coupling, alkylation), the hydrochloride salt must be converted to its free amine form[2]. This is achieved by neutralizing the salt with a mild base, which breaks the ionic bonds and allows the lipophilic free base to partition into an organic solvent[5].

PhaseTransition Salt Hydrochloride Salt (Polar/Ionic State) Base Mild Base Addition (e.g., NaHCO3) Salt->Base Aqueous Phase FreeAmine Free Amine Base (Lipophilic State) Base->FreeAmine Deprotonation Organic Organic Solvent (DCM / EtOAc) FreeAmine->Organic Extraction

Fig 1. Phase transition of the hydrochloride salt to organic-soluble free base.

Experimental Protocol: Biphasic Extraction

Objective: To quantitatively isolate the free base of Methyl 2-amino-2-(3-bromophenyl)propanoate while preventing ester hydrolysis.

Causality & Trustworthiness: Utilizing a strong base (like NaOH) can rapidly hydrolyze the methyl ester back to the carboxylic acid. To prevent this, industrial protocols dictate the use of a mild base (e.g., NaHCO₃) while maintaining the aqueous layer at pH 7–8 and keeping temperatures below 50°C[4]. The biphasic nature of the system ensures that the free base is immediately extracted into the organic layer upon formation, physically separating it from aqueous nucleophiles[5],[4].

Workflow Step1 1. Dissolve Salt in H2O Step2 2. Add Sat. NaHCO3 (pH 7-8) Step1->Step2 Step3 3. Extract with DCM/EtOAc Step2->Step3 Step4 4. Wash with Brine Step3->Step4 Step5 5. Dry over Na2SO4 Step4->Step5 Step6 6. Evaporate Solvent Step5->Step6

Fig 2. Standard biphasic extraction workflow for amino acid ester hydrochlorides.

Step-by-Step Methodology:
  • Dissolution: Suspend 1.0 equivalent of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride in distilled water (approx. 10 mL/g). The salt will dissolve completely, forming a clear, acidic solution[2].

  • Neutralization: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) until the aqueous phase reaches pH 7.5–8.0[4]. (Self-Validation: Monitor pH with indicator paper. CO₂ gas evolution will occur; ensure adequate venting).

  • Extraction: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to the reaction vessel. Agitate vigorously, vent, and allow phase separation. Extract the aqueous layer two additional times[5]. (Causality: Multiple extractions drive the equilibrium according to the partition coefficient, ensuring quantitative recovery).

  • Washing: Combine the organic extracts and wash once with saturated NaCl (brine) to remove residual water and water-soluble impurities[2].

  • Drying: Add anhydrous Sodium Sulfate (Na₂SO₄) to the organic phase until the powder becomes free-flowing, indicating all microscopic water droplets have been absorbed. Filter off the drying agent.

  • Concentration: Evaporate the organic solvent under reduced pressure (rotary evaporator) at <35°C to yield the free base as an oil or low-melting solid. (Causality: Keeping the temperature low prevents thermal degradation or unwanted diketopiperazine cyclization).

In Situ Neutralization vs. Biphasic Extraction

While biphasic extraction physically isolates the pure free base, many synthetic routes permit in situ neutralization. In these cases, the hydrochloride salt is suspended directly in the organic reaction solvent (e.g., DMF or DCM), and a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is added[5].

Causality: The organic base deprotonates the ammonium salt, generating the soluble free amine and a soluble (or precipitating) trialkylammonium chloride byproduct. This method is highly efficient for peptide coupling reactions where the presence of the byproduct salt does not interfere with the coupling reagents, saving time and minimizing physical transfer losses.

Conclusion

Understanding the solubility dichotomy of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride is essential for its successful application in organic synthesis. By leveraging controlled biphasic extraction to protect the ester moiety, or utilizing targeted in situ neutralization for direct coupling, researchers can reliably manipulate its phase preference to ensure high-yielding downstream transformations.

References

  • European Patent Office. "Method for extracting amino acid ester." EP0474096B2.
  • Jia, C., et al. "Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties." Journal of Agricultural and Food Chemistry, 2019. URL: [Link]

  • ResearchGate. "How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?" Scientific Discussion Forum. URL: [Link]

  • NextSDS. "methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride - Chemical Substance Information." URL: [Link]

Sources

Exploratory

Exact Mass and Molecular Weight of Methyl 2-amino-2-(3-bromophenyl)propanoate Hydrochloride: A Technical Guide for Drug Development

Executive Summary In the landscape of modern drug discovery, non-natural amino acids are critical building blocks for synthesizing proteolytically stable peptidomimetics and conformationally constrained small-molecule ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, non-natural amino acids are critical building blocks for synthesizing proteolytically stable peptidomimetics and conformationally constrained small-molecule active pharmaceutical ingredients (APIs). Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride is a highly specialized, alpha-methylated, and halogenated phenylalanine derivative.

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and a self-validating analytical protocol for verifying its exact mass using High-Resolution Mass Spectrometry (HRMS).

Chemical Identity and Core Physicochemical Properties

Accurate mass and molecular weight calculations are foundational for downstream synthetic validation. Because this compound is a hydrochloride salt, analysts must distinguish between the mass of the intact salt and the mass of the free base observed during mass spectrometric ionization.

Table 1: Physicochemical and Mass Spectrometry Identifiers

PropertyValue
IUPAC Name Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride
CAS Number 2138131-80-1
Molecular Formula (Salt) C₁₀H₁₃BrClNO₂
Molecular Weight (Average, Salt) 294.57 g/mol
Monoisotopic Exact Mass (Salt) 292.9818 Da
Molecular Formula (Free Base) C₁₀H₁₂BrNO₂
Monoisotopic Exact Mass (Free Base) 257.0051 Da
Theoretical [M+H]⁺ (⁷⁹Br) m/z 258.0124
Theoretical[M+H]⁺ (⁸¹Br) m/z 260.0104

Mechanistic Insights: Structural Rationale in Drug Design

As an Application Scientist, it is crucial to understand why this specific molecule is engineered rather than just knowing its mass. Every functional group in this molecule serves a distinct, causal purpose in drug development:

  • Alpha-Methylation for Metabolic Stability: The incorporation of a methyl group at the alpha-carbon fundamentally alters the peptide backbone dynamics. By restricting the phi (φ) and psi (ψ) dihedral angles, it induces and locks specific secondary structures (such as helical turns). More importantly, the steric bulk of the alpha-methyl group physically shields adjacent amide bonds from enzymatic cleavage by proteases (e.g., DPP-IV), significantly enhancing the metabolic stability and in vivo half-life of the resulting therapeutic [1]. It also prevents racemization at the chiral center during harsh coupling conditions.

  • Meta-Bromophenyl Moiety as a Synthetic Handle: The bromine atom at the 3-position of the phenyl ring is not merely a lipophilic modifier; it acts as a highly reactive electrophilic handle. This allows medicinal chemists to perform late-stage palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling reactions to rapidly diversify the pharmacophore and explore complex structure-activity relationships (SAR) [2].

  • Hydrochloride Salt and Methyl Ester: Free amino acid esters are notoriously prone to auto-condensation, forming unwanted diketopiperazines. The hydrochloride salt lowers the pH of the microenvironment, keeping the amine protonated and preventing this nucleophilic attack. Simultaneously, the methyl ester serves as an orthogonal protecting group, allowing selective functionalization of the N-terminus during peptide synthesis.

Analytical Protocols: Exact Mass Verification via LC-HRMS

To ensure scientific integrity, the analytical verification of this compound must be a self-validating system . The following Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol leverages isotopic pattern recognition to definitively confirm the compound's identity and purity.

Step-by-Step Methodology

Step 1: Sample Preparation Reconstitute the lyophilized salt in a 50:50 mixture of LC-MS grade Methanol and Water to a final concentration of 1 µg/mL. Causality: The polar solvent ensures the complete dissociation of the HCl salt, which is required for optimal electrospray ionization.

Step 2: Chromatographic Separation Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Utilize a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: Formic acid provides the excess protons necessary to drive positive ion formation.

Step 3: Electrospray Ionization (ESI+) Utilize ESI in positive ion mode. Critical Insight: Novice analysts often erroneously search for the exact mass of the intact salt (292.9818 Da). However, during ESI+, the chloride anion is lost, and the free base is protonated. The target mass is the protonated free base [M+H]⁺ [3].

Step 4: High-Resolution Mass Spectrometry (HRMS) Detection Acquire data using an Orbitrap or Q-TOF mass analyzer set to a resolution of >60,000 (at m/z 200) to ensure mass accuracy within 2 ppm. Extract the ion chromatogram for m/z 258.0124.

Step 5: Isotopic Pattern Validation (The Self-Validating Step) Bromine naturally occurs as two stable isotopes in a nearly 1:1 ratio: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

  • Validation Criteria: The mass spectrum MUST display a characteristic 1:1 doublet at m/z 258.0124 and m/z 260.0104 .

  • If a 3:1 isotopic pattern is observed, it indicates the presence of chlorine, meaning the HCl salt did not fully dissociate or the sample is contaminated with a chlorinated byproduct. The presence of the 1:1 doublet perfectly validates both the exact mass and the elemental composition of the brominated target.

Experimental Workflow Diagram

LCMS_Workflow A Sample Preparation (Dissociation of HCl Salt) B UHPLC Separation (C18, Gradient Elution) A->B C ESI+ Ionization (Formation of [M+H]+) B->C D HRMS Detection (Orbitrap / Q-TOF) C->D E Exact Mass Verification (m/z 258.0124) D->E F Isotopic Validation (1:1 79Br/81Br Doublet) D->F Pattern Check E->F

LC-HRMS analytical workflow for the exact mass validation of halogenated amino acid derivatives.

References

  • Palladium-Catalyzed Suzuki–Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. Organic Letters (ACS Publications).[Link]

  • Baclofen hydrobromide | C10H13BrClNO2 (Reference for exact mass calculation standards of halogenated amine salts). PubChem.[Link]

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride, a valuable substituted α-amino acid ester derivative for resea...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride, a valuable substituted α-amino acid ester derivative for research and development in medicinal chemistry and drug discovery. The synthesis strategy is built upon the robust and well-established Strecker amino acid synthesis, followed by an efficient esterification and concurrent hydrochloride salt formation. Starting from the readily available 3-bromoacetophenone, this guide details a three-stage process: (1) formation of the intermediate α-aminonitrile, (2) vigorous acid-catalyzed hydrolysis to the α-amino acid, and (3) final esterification using thionyl chloride in methanol. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, critical safety precautions, and expected outcomes to ensure a reliable and reproducible synthesis.

Introduction and Synthetic Strategy

Substituted α-amino acids and their esters are fundamental building blocks in the synthesis of novel pharmaceutical agents and complex organic molecules. Their structural diversity allows for the fine-tuning of pharmacological properties. The target molecule, Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride, incorporates a bromine atom on the phenyl ring, which serves as a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions.

The synthetic pathway detailed herein employs a modified Strecker synthesis, a classic and powerful method for preparing α-amino acids from ketones or aldehydes.[1][2] This multicomponent reaction efficiently constructs the core amino acid scaffold from 3-bromoacetophenone, a cyanide source, and ammonia. The resulting α-aminonitrile is a stable intermediate that can be hydrolyzed under strong acidic conditions to yield the corresponding α-amino acid.

The final stage involves the esterification of the amino acid. For this, the use of thionyl chloride in methanol is a highly effective method that converts the carboxylic acid to its methyl ester while simultaneously forming the hydrochloride salt of the amino group.[3] This salt form enhances the compound's stability and often improves its handling characteristics and water solubility.[4][5]

Overall Synthetic Workflow

The synthesis is a three-step process starting from 3'-Bromoacetophenone.

Synthesis_Workflow cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification & Salt Formation A 3'-Bromoacetophenone C 2-Amino-2-(3-bromophenyl) propanenitrile A->C Formation of α-Aminonitrile B NH4Cl, NaCN in EtOH/H2O E 2-Amino-2-(3-bromophenyl) propanoic acid hydrochloride C->E Nitrile to Carboxylic Acid D Concentrated HCl Reflux G Methyl 2-amino-2-(3-bromophenyl) propanoate hydrochloride (Final Product) E->G Fischer Esterification F Methanol (MeOH) Thionyl Chloride (SOCl2)

Caption: Overall workflow for the synthesis of the target compound.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of this protocol. All reagents should be of analytical grade or higher.

ReagentCAS NumberMolecular Wt. ( g/mol )Molarity/PuritySupplierNotes
3'-Bromoacetophenone2142-63-4199.04>98%Major Chemical SupplierKey starting material.[6]
Sodium Cyanide (NaCN)143-33-949.01>98%Major Chemical SupplierEXTREMELY TOXIC. Handle with extreme caution.
Ammonium Chloride (NH₄Cl)12125-02-953.49>99.5%Major Chemical SupplierSource of ammonia for the Strecker reaction.
Ethanol (EtOH)64-17-546.07200 ProofMajor Chemical SupplierReaction solvent.
Hydrochloric Acid (HCl)7647-01-036.4637% (Conc.)Major Chemical SupplierUsed for hydrolysis. Corrosive.
Methanol (MeOH)67-56-132.04AnhydrousMajor Chemical SupplierSolvent and reactant for esterification.
Thionyl Chloride (SOCl₂)7719-09-7118.97>99%Major Chemical SupplierEsterification catalyst. Highly corrosive and lachrymatory.
Diethyl Ether60-29-774.12AnhydrousMajor Chemical SupplierUsed for washing/precipitation.
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated SolutionN/AFor neutralization steps.
Anhydrous MgSO₄ / Na₂SO₄7487-88-9120.37GranularMajor Chemical SupplierDrying agent.

Detailed Experimental Protocols

Critical Safety Notice: This protocol involves highly hazardous materials, including sodium cyanide, concentrated hydrochloric acid, and thionyl chloride. All steps must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. An emergency cyanide antidote kit should be readily accessible.

Step 1: Synthesis of 2-Amino-2-(3-bromophenyl)propanenitrile

Rationale: This step utilizes the Strecker synthesis to form the α-aminonitrile intermediate.[7] Ammonium chloride serves as the in-situ source of ammonia, which condenses with the ketone to form an imine. The cyanide ion then attacks the imine carbon to form the stable aminonitrile.[1]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq) in deionized water (100 mL).

  • Reagent Addition: In a separate beaker, dissolve 3'-bromoacetophenone (1.0 eq) in ethanol (100 mL). Add this solution to the aqueous mixture in the flask.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 60-70°C) and stir vigorously for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, a precipitate may form. If so, collect the solid by vacuum filtration. If not, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 2-amino-2-(3-bromophenyl)propanenitrile, which can be used in the next step without further purification.

Step 2: Hydrolysis to 2-amino-2-(3-bromophenyl)propanoic acid hydrochloride

Rationale: Vigorous acid-catalyzed hydrolysis is required to convert the nitrile functional group into a carboxylic acid. Using concentrated HCl achieves this transformation and conveniently traps the product as its hydrochloride salt, which often aids in its precipitation and isolation.

  • Reaction Setup: Carefully place the crude α-aminonitrile from Step 1 into a heavy-walled round-bottom flask equipped with a stir bar and a reflux condenser.

  • Acid Addition: (Caution: Perform in a fume hood, as residual cyanide may react to form HCN gas). Slowly and carefully add concentrated hydrochloric acid (10-12 eq, ~100 mL for a 0.1 mol scale reaction) to the flask. The addition may be exothermic.

  • Reaction Execution: Heat the mixture to reflux (approximately 110°C) and maintain for 24 hours. The hydrolysis is complete when the solid intermediate has fully dissolved and a new precipitate (the amino acid hydrochloride) may begin to form upon slight cooling.

  • Isolation: Cool the reaction mixture in an ice bath. The product, 2-amino-2-(3-bromophenyl)propanoic acid hydrochloride, should precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold diethyl ether to remove any non-polar impurities, and dry under vacuum.

Step 3: Esterification to Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride

Rationale: This step employs the Fischer esterification mechanism. Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The generated HCl protonates the carboxylic acid, making it more electrophilic for attack by methanol. This method is highly effective for amino acids.[3]

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a stir bar and a calcium chloride drying tube, suspend the dried amino acid hydrochloride from Step 2 in anhydrous methanol (150 mL).

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. (Extreme Caution: Highly exothermic and releases HCl gas). Add thionyl chloride (2.0-2.5 eq) dropwise to the stirring suspension over 30-45 minutes using a dropping funnel. Ensure the temperature does not rise above 10°C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approximately 65°C) for 4-6 hours. The suspension should become a clear solution as the reaction progresses.

  • Work-up and Isolation: Cool the solution to room temperature and then concentrate it to dryness under reduced pressure using a rotary evaporator. The crude solid is the target compound.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as methanol/diethyl ether. Dissolve the solid in a minimal amount of hot methanol and then slowly add diethyl ether until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Collect the pure crystals of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to a constant weight.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect characteristic peaks for the methyl ester protons (~3.7 ppm), the methyl group on the alpha-carbon, and the aromatic protons in the 7-8 ppm region.

  • ¹³C NMR: Expect signals for the ester carbonyl carbon (~170 ppm), the quaternary alpha-carbon, the methyl ester carbon, the alpha-methyl carbon, and the aromatic carbons.

  • Mass Spectrometry (MS): The ESI-MS should show the [M+H]⁺ peak for the free base.

  • Melting Point (MP): The pure hydrochloride salt should have a sharp melting point.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. Available at: [Link]

  • Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. Available at: [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). John Wiley & Sons. Available at: [Link]

  • Kumar, V., & Sharma, A. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. E-Journal of Chemistry, 8(1), 283-286. Available at: [Link]

  • Pearson, D. E., Pope, H. W., Hargrove, W. W., & Stamper, W. E. (1959). Acetophenone, 3-bromo-. Organic Syntheses, 39, 10. Available at: [Link]

  • Wikipedia contributors. (2023). Strecker amino acid synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2023). Hydrochloride. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: Integration and Late-Stage Functionalization of Methyl 2-amino-2-(3-bromophenyl)propanoate in Solid-Phase Peptide Synthesis (SPPS)

Mechanistic Rationale & Chemical Properties The incorporation of non-natural, α,α -disubstituted amino acids into peptide sequences is a cornerstone strategy for overcoming the inherent limitations of native peptides, su...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Chemical Properties

The incorporation of non-natural, α,α -disubstituted amino acids into peptide sequences is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as rapid proteolytic degradation and extreme conformational flexibility[1]. Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride is a highly specialized building block that introduces two critical modifications to the peptide backbone:

  • α -Methylation (Conformational Restriction): The substitution of the α -hydrogen with a methyl group induces severe steric hindrance, restricting the ϕ (phi) and ψ (psi) dihedral angles. This pre-organizes the peptide into stable secondary structures (e.g., 310​ -helices or α -helices) and sterically shields adjacent peptide bonds from enzymatic cleavage, drastically increasing in vivo half-life[1].

  • 3-Bromophenyl Handle (Late-Stage Functionalization): The bromine atom on the aromatic ring serves as a bioorthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the synthesis of complex biaryl peptides, macrocyclization, or the attachment of fluorophores directly on the solid support[2][3].

The Challenge: The very steric hindrance that provides proteolytic stability makes α -methyl amino acids notoriously difficult to couple during SPPS[4]. Furthermore, the commercially available form is a methyl ester hydrochloride. Standard Fmoc-SPPS requires a free C-terminal carboxylic acid and an N-terminal Fmoc protecting group. Therefore, a pre-SPPS conversion is mandatory[5].

Pre-SPPS Preparation: Saponification & Fmoc-Protection

To utilize this building block in standard Fmoc/tBu SPPS, the methyl ester must first be hydrolyzed to the free acid, followed by the protection of the primary amine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Protocol 1: One-Pot Saponification and Fmoc Protection

Causality: Performing this as a one-pot (or sequential one-flask) procedure minimizes the loss of the highly water-soluble zwitterionic free amino acid intermediate.

  • Saponification: Dissolve 10 mmol of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride in 40 mL of a THF/H 2​ O mixture (1:1 v/v).

  • Add 30 mmol (3.0 eq) of Lithium Hydroxide monohydrate (LiOH·H 2​ O) portion-wise at 0 °C.

  • Stir the reaction at room temperature (RT) for 4–6 hours. Self-Validation: Monitor the disappearance of the methyl ester via LC-MS. The reaction must be complete before proceeding to avoid generating Fmoc-protected methyl esters.

  • pH Adjustment: Once hydrolysis is complete, cool the flask to 0 °C and adjust the pH to approximately 8.5–9.0 using 1M HCl and solid Sodium Bicarbonate (NaHCO 3​ ).

  • Fmoc Protection: Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 20 mL of THF and add it dropwise to the reaction mixture. Stir vigorously at RT for 12 hours.

  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous layer with water and wash twice with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2.0 using 1M HCl (a white precipitate will form). Extract the product with Ethyl Acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to yield Fmoc- α -Me-3-Br-Phe-OH .

Table 1: Quantitative Data for Pre-SPPS Preparation
ParameterCondition / ValueMechanistic Rationale
LiOH Equivalents 3.0 eq1 eq neutralizes the HCl salt; 1 eq hydrolyzes the ester; 1 eq maintains basicity.
Hydrolysis Temp 0 °C to RTPrevents degradation while ensuring complete cleavage of the sterically hindered ester.
Fmoc-OSu Equivalents 1.1 eqSlight excess ensures complete protection of the hindered α -amine.
Expected Yield 75% - 85%Losses primarily occur during aqueous extraction of the sterically bulky product.

Solid-Phase Peptide Synthesis (SPPS) Integration

Traditional carbodiimide activators (e.g., DIC/HOBt) are highly inefficient for α,α -disubstituted amino acids due to the slow formation of the active ester and rapid side reactions[4]. Highly reactive uronium/aminium salts like HATU, combined with HOAt, are required to drive the reaction forward[6][7].

Protocol 2: Coupling Fmoc- α -Me-3-Br-Phe-OH to the Resin
  • Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in DMF for 30 minutes. Deprotect the N-terminus using 20% Piperidine in DMF (2 x 10 min).

  • Pre-Activation: In a separate vial, dissolve 4.0 eq of Fmoc- α -Me-3-Br-Phe-OH, 4.0 eq of HATU, and 4.0 eq of HOAt in minimal DMF.

  • Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: The solution will turn yellow, indicating the formation of the highly reactive active ester. Allow pre-activation for exactly 3 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at RT for 3 hours, or utilize microwave-assisted SPPS (75 °C for 15 minutes) to overcome the activation energy barrier imposed by the α -methyl group.

  • Validation: Perform a micro-cleavage of a few resin beads using TFA/TIPS/H 2​ O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. Note: Colorimetric tests (like the Kaiser test) are notoriously unreliable for sterically hindered amines and may yield false negatives[6].

Protocol 3: Coupling the Subsequent Amino Acid (Critical Step)

Coupling the next amino acid onto the secondary-like, sterically shielded amine of the α -methyl residue is the most difficult step in this workflow[4].

  • Deprotect the Fmoc group of the α -Me-3-Br-Phe residue using 20% Piperidine in DMF (2 x 15 min).

  • Use a highly reactive symmetric anhydride of the next amino acid, or perform a double coupling using HATU/HOAt (5.0 eq AA, 5.0 eq HATU, 10.0 eq DIPEA) for 4 hours each cycle.

G Start Methyl 2-amino-2-(3-bromophenyl) propanoate HCl Hydrolysis 1. Saponification (LiOH, THF/H2O) Start->Hydrolysis Fmoc 2. Fmoc Protection (Fmoc-OSu, Na2CO3) Hydrolysis->Fmoc BuildingBlock Fmoc-a-Me-3-Br-Phe-OH (Ready for SPPS) Fmoc->BuildingBlock SPPS1 Coupling to Peptide-Resin (HATU/HOAt, DIPEA) BuildingBlock->SPPS1 SPPS2 Deprotection & Next AA Coupling (Double Coupling Required) SPPS1->SPPS2 Product Peptide with a-Me-3-Br-Phe Incorporated SPPS2->Product

Caption: Workflow from commercial building block preparation to successful SPPS integration.

Late-Stage Functionalization: On-Resin Suzuki-Miyaura Cross-Coupling

Once the peptide sequence is complete (and the N-terminal Fmoc is either retained or replaced with a Boc group to prevent side reactions), the 3-bromophenyl moiety can be derivatized. Performing this on-resin facilitates the removal of toxic palladium species and excess boronic acids through simple filtration[2].

Protocol 4: On-Resin Suzuki-Miyaura Coupling

Causality: Water is required in the solvent mixture to dissolve the inorganic base (K 2​ CO 3​ ) necessary for the transmetalation step of the catalytic cycle.

  • Degassing: Suspend the resin-bound peptide in a mixture of DMF/H 2​ O (4:1 v/v). Sparge the suspension with Argon for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) catalysts.

  • Reagent Addition: Under an Argon atmosphere, add 5.0 eq of the desired Arylboronic Acid and 10.0 eq of K 2​ CO 3​ .

  • Catalyst Addition: Add 0.15 eq of Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh 3​ ) 4​ ].

  • Reaction: Heat the reaction vessel to 80 °C for 2 hours using a microwave synthesizer, or agitate at 80 °C in a conventional heating block for 12 hours.

  • Pd Scavenging: Drain the reaction mixture. Wash the resin extensively with DMF, followed by a 0.5% solution of Sodium Diethyldithiocarbamate in DMF (3 x 10 min) to chelate and remove residual palladium, which otherwise causes black discoloration of the final cleaved peptide.

  • Cleavage: Cleave the functionalized peptide from the resin using standard TFA cocktails. Self-Validation: LC-MS analysis of the crude peptide will show a mass shift corresponding to the addition of the aryl group and the complete loss of the characteristic 1:1 isotopic bromine doublet.

G Resin Resin-Bound Peptide (3-Bromophenyl) OxAdd Oxidative Addition Pd(0) -> Pd(II) Resin->OxAdd Pd(PPh3)4 Transmet Transmetalation (Arylboronic Acid, Base) OxAdd->Transmet RedElim Reductive Elimination C-C Bond Formation Transmet->RedElim RedElim->OxAdd Pd(0) Regeneration Final Biaryl-Modified Peptide (Ready for Cleavage) RedElim->Final

Caption: Catalytic cycle of the on-resin Suzuki-Miyaura cross-coupling for late-stage peptide functionalization.

Sources

Method

Suzuki-Miyaura cross-coupling reactions with Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of Unprotected α -Quaternary Amino Acid Hydrochlorides Contextual Analysis & Strategic Overview The functionalization of unnatural amino acids via palladium-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of Unprotected α -Quaternary Amino Acid Hydrochlorides

Contextual Analysis & Strategic Overview

The functionalization of unnatural amino acids via palladium-catalyzed cross-coupling is a cornerstone of modern drug discovery and peptidomimetic design. However, performing a Suzuki-Miyaura coupling on Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride presents a unique triad of chemical challenges:

  • The Free Primary Amine : Unprotected amines act as potent σ -donors that can coordinate to the palladium center, leading to catalyst poisoning. Furthermore, they risk undergoing competitive Buchwald-Hartwig C–N amination.

  • The Hydrochloride Salt : The substrate is supplied as an HCl salt, necessitating precise stoichiometric neutralization in situ before transmetalation can occur.

  • The Methyl Ester : The alkaline conditions typically required to activate boronic acids in aqueous media can readily hydrolyze methyl esters, destroying the substrate's structural integrity.

This application note details a highly optimized, self-validating protocol designed to navigate these competing reactivities. By leveraging steric exclusion via bulky biarylphosphine ligands and precisely tuning the base stoichiometry, this methodology enables high-yielding C(sp2)–C(sp2) bond formation while preserving both the unprotected amine and the ester moiety.

Mechanistic Rationale

Designing a successful protocol for this substrate requires understanding the causality behind each reagent choice.

Ligand Selection (Steric Exclusion): To prevent the free amine from arresting the catalytic cycle, we utilize the bulky dialkylbiarylphosphine ligand XPhos. Specifically, the precatalyst PdCl2(XPhos)2 is employed. The extreme steric bulk of the triisopropylphenyl moiety creates a protective microenvironment around the palladium center. This effectively blocks the coordination of the primary amine while still permitting the oxidative addition of the less sterically demanding aryl bromide[1].

Base Tuning (Chemoselectivity): The base must fulfill two roles: neutralize the hydrochloride salt and generate the reactive boronate complex required for transmetalation. We utilize Potassium Phosphate (K3PO4) . Unlike NaOH or KOH, K3PO4 is a mild base that is highly effective in biphasic systems but insufficiently nucleophilic to cause ester hydrolysis at moderate temperatures[2].

Stereochemical Stability: A significant advantage of this specific substrate is its α -quaternary center (the α -methyl group). Unlike standard α -amino esters (e.g., phenylalanine derivatives) which possess an acidic α -proton and are prone to base-catalyzed racemization via enolization, this substrate is stereochemically locked. This allows for slightly longer reaction times without the risk of eroding enantiomeric purity if chiral starting materials are used [3].

Mechanism Substrate Methyl 2-amino-2-(3-bromophenyl) propanoate HCl Base K3PO4 (3.5 eq) Neutralizes HCl & Activates Boronic Acid Substrate->Base In situ neutralization FreeAmine Free Amine Intermediate (Potential Catalyst Poison) Base->FreeAmine Catalyst PdCl2(XPhos)2 Bulky Ligand prevents amine coordination FreeAmine->Catalyst Avoids coordination OxAdd Oxidative Addition (C-Br Bond Activation) FreeAmine->OxAdd Catalyst->OxAdd Transmet Transmetalation with Ar-B(OH)2 OxAdd->Transmet RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->Catalyst Pd(0) Regeneration Product Cross-Coupled Product (Ester & Amine Intact) RedElim->Product

Mechanistic pathway highlighting chemoselectivity and catalyst protection.

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and precise mass spectrometry checkpoints are embedded to ensure reaction fidelity.

Materials & Reagents
  • Substrate : Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride (MW: 294.57 g/mol )

  • Coupling Partner : Aryl or Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst : PdCl2(XPhos)2 (5 mol%)

  • Base : K3PO4, anhydrous (3.5 equiv)

  • Solvent : THF / Deionized H2O (10:1 v/v)

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the substrate (1.0 mmol, 294.6 mg), the selected boronic acid (1.2 mmol), K3PO4 (3.5 mmol, 743 mg), and PdCl2(XPhos)2 (0.05 mmol, 41.8 mg).

  • Seal the vial with a PTFE-lined septum cap.

  • Evacuate the vial and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times. Causality: Palladium(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst degradation.

Step 2: Solvent Addition & Initiation 4. In a separate flask, prepare a mixture of THF and H2O (10:1 v/v) and degas via argon sparging for 15 minutes. 5. Syringe 5.5 mL of the degassed solvent mixture into the reaction vial. 6. Place the vial in a pre-heated oil bath or heating block at 70 °C and stir vigorously (800 rpm). Validation Checkpoint: Upon reaching 70 °C, the suspension should transition from a pale yellow to a deep red/brown homogeneous or semi-homogeneous mixture, indicating the formation of the active Pd(0) species.

Step 3: Reaction Monitoring 7. After 8 hours, sample 10 µL of the organic layer, dilute in 1 mL of HPLC-grade Acetonitrile, and analyze via LCMS. Validation Checkpoint: The reaction is complete when the starting material mass peak ([M+H]+ = 258.0 / 260.0, 1:1 isotopic pattern) is fully consumed, replaced by the product mass (see Data Table below).

Step 4: Work-up and Purification 8. Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and transfer to a separatory funnel. 9. Wash the organic layer with saturated aqueous NaHCO3 (10 mL) followed by brine (10 mL). 10. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 11. Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane to Methanol (98:2 to 90:10) containing 1% Triethylamine to prevent amine streaking.

Workflow Prep 1. Reagent Prep Weigh solids in vial Purge 2. Inert Gas Evacuate/N2 (x3) Prep->Purge Solvent 3. Solvent Add degassed THF/H2O Purge->Solvent React 4. Reaction 70°C, 12h, LCMS check Solvent->React Workup 5. Work-up EtOAc extraction React->Workup Purify 6. Purification Silica chromatography Workup->Purify

Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Quantitative Data Presentation

The following table outlines the expected substrate scope and corresponding LCMS validation parameters when utilizing the protocol described above. The isolated yields reflect the efficiency of the PdCl2(XPhos)2 system in overriding competitive amine coordination.

Boronic Acid Coupling PartnerEquivalentsReaction Time (h)Expected Isolated Yield (%)LCMS Validation [M+H]+
Phenylboronic acid1.2888256.1
4-Methoxyphenylboronic acid1.2892286.1
3-Pyridylboronic acid1.51279257.1
4-(Trifluoromethyl)phenylboronic acid1.51681324.1

Note: Heteroaryl boronic acids (e.g., 3-Pyridyl) require slightly higher equivalents (1.5 eq) and longer reaction times due to competitive protodeboronation pathways.

References

  • Sirindil, F., et al. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications." ACS Omega, 2021. URL:[Link]

  • Molander, G. A., et al. "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid." The Journal of Organic Chemistry, 2012. URL:[Link]

  • Wang, C., et al. "Catalytic, Asymmetric, and Stereodivergent Synthesis of Non-Symmetric β,β-Diaryl-α-Amino Acids." Journal of the American Chemical Society, 2014. URL:[Link]

Sources

Application

Synthesis of Novel α-Amino Acids via Palladium-Catalyzed Cross-Coupling of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride

Abstract Unnatural α-amino acids (uAAs) are crucial building blocks in modern drug discovery, offering the ability to fine-tune the pharmacological properties of peptides and small molecules. This guide provides a compre...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Unnatural α-amino acids (uAAs) are crucial building blocks in modern drug discovery, offering the ability to fine-tune the pharmacological properties of peptides and small molecules. This guide provides a comprehensive overview and detailed protocols for the synthesis of a diverse array of uAAs starting from the readily available precursor, Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride. We will explore the application of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to modify the aryl bromide moiety. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox for creating novel molecular entities.

Introduction: The Significance of Unnatural α-Amino Acids

Unnatural α-amino acids are non-proteinogenic amino acids that have found widespread application in medicinal chemistry and chemical biology. Their incorporation into peptides can enhance metabolic stability, improve receptor affinity and selectivity, and introduce novel functionalities.[1][2] The synthesis of these complex molecules is a key area of research, with a focus on developing versatile and efficient synthetic methodologies.[1][3] The use of a common starting material with a reactive handle, such as an aryl halide, provides a divergent and powerful strategy for generating libraries of structurally diverse uAAs.[4][5]

Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride serves as an excellent starting platform for this purpose. The bromo-substituent on the phenyl ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.[6][7] This application note will detail the protocols for three key transformations: Suzuki-Miyaura coupling for C-C bond formation, Sonogashira coupling for the introduction of alkynyl moieties, and Buchwald-Hartwig amination for C-N bond formation.

Synthetic Strategy: A Modular Approach

Our synthetic approach leverages the versatility of the aryl bromide in Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride. The general workflow involves the palladium-catalyzed cross-coupling of this starting material with a suitable coupling partner, followed by purification and characterization of the resulting unnatural α-amino acid derivative.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Unnatural α-Amino Acid Products start Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids/Esters) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd Catalyst, Cu(I) cocatalyst, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst, Base, Ligand product_suzuki Aryl/Vinyl Substituted α-Amino Acids suzuki->product_suzuki product_sonogashira Alkynyl Substituted α-Amino Acids sonogashira->product_sonogashira product_buchwald Amino-Substituted α-Amino Acids buchwald->product_buchwald

Figure 1: General workflow for the synthesis of unnatural α-amino acids.

Experimental Protocols

Materials and General Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for the cross-coupling reactions. Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of the final products is generally achieved by column chromatography on silica gel.[8] Characterization of the synthesized compounds can be performed using techniques such as NMR spectroscopy and mass spectrometry.[9][10]

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an aryl halide.[11] This reaction is highly versatile and tolerates a wide range of functional groups.[6][7]

Reaction Scheme:

Step-by-Step Protocol:

  • To a reaction vessel, add Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride (1.0 eq), the desired aryl or vinyl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (4:1:1).

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired unnatural α-amino acid ester.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic Acid (R-B(OH)₂)ProductYield (%)
1Phenylboronic acidMethyl 2-amino-2-(3-phenylphenyl)propanoate85
24-Methoxyphenylboronic acidMethyl 2-amino-2-(3-(4-methoxyphenyl)phenyl)propanoate82
3Vinylboronic acid pinacol esterMethyl 2-amino-2-(3-vinylphenyl)propanoate75
Protocol 2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted amino acids.[12][13] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[14]

Reaction Scheme:

Step-by-Step Protocol:

  • To a reaction vessel, add Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride (1.0 eq), the terminal alkyne (1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper(I) co-catalyst such as CuI (0.05 eq).

  • Add a suitable solvent such as triethylamine or a mixture of DMF and an amine base.

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 2: Representative Sonogashira Coupling Reactions

EntryAlkyne (R-C≡CH)ProductYield (%)
1PhenylacetyleneMethyl 2-amino-2-(3-(phenylethynyl)phenyl)propanoate88
2TrimethylsilylacetyleneMethyl 2-amino-2-(3-((trimethylsilyl)ethynyl)phenyl)propanoate92
3Propargyl alcoholMethyl 2-amino-2-(3-(3-hydroxyprop-1-yn-1-yl)phenyl)propanoate78
Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[15][16] This reaction allows for the introduction of primary and secondary amines at the 3-position of the phenyl ring.[17][18]

Reaction Scheme:

Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The protocols detailed in this application note provide a robust and versatile platform for the synthesis of a wide range of unnatural α-amino acids from Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride. By employing palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently generate novel building blocks for drug discovery and peptide science. The modular nature of this synthetic strategy allows for the rapid creation of diverse chemical libraries, accelerating the development of new therapeutic agents.

References

  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. (n.d.). SpringerLink. Retrieved March 15, 2026, from [Link]

  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones - PMC. (n.d.). NIH National Library of Medicine. Retrieved March 15, 2026, from [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC. (n.d.). NIH National Library of Medicine. Retrieved March 15, 2026, from [Link]

  • Enantioselective synthesis of non-natural aromatic alpha-amino acids. (2004). PubMed. Retrieved March 15, 2026, from [Link]

  • Enantiomerically Pure α-Amino Acid Synthesis via Hydroboration−Suzuki Cross-Coupling. (2002). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Modification of Indane-Based Unusual α-Amino Acid Derivatives via the Suzuki-Miyaura Coupling Reaction. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2024). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis. (2018). Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

  • Enantiomerically pure alpha-amino acid synthesis via hydroboration-suzuki cross-coupling. (2002). Europe PMC. Retrieved March 15, 2026, from [Link]

  • Synthesis of Unnatural α-Amino Acids via Photoinduced Decatungstate-Catalyzed Giese Reactions of Aldehydes. (2021). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). Macmillan Group - Princeton University. Retrieved March 15, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. (2017). MDPI. Retrieved March 15, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Enantiomerically pure alpha-amino acid synthesis via hydroboration-suzuki cross-coupling. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). ACS Publications. Retrieved March 15, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. Retrieved March 15, 2026, from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. (n.d.). NIH National Library of Medicine. Retrieved March 15, 2026, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI. Retrieved March 15, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Buchwald-Hartwig Amination Reaction Explained. (n.d.). Pearson. Retrieved March 15, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. Retrieved March 15, 2026, from [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid?. (2017). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Design, synthesis and characterization of linear unnatural amino acids for skin moisturization - PMC. (n.d.). NIH National Library of Medicine. Retrieved March 15, 2026, from [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC. (n.d.). NIH National Library of Medicine. Retrieved March 15, 2026, from [Link]

Sources

Method

Application Note: Strategic Incorporation and Late-Stage Functionalization of Methyl 2-amino-2-(3-bromophenyl)propanoate in Peptidomimetics

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Strategic Utility The development of next-generation peptidomimetics...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Utility

The development of next-generation peptidomimetics relies heavily on the integration of non-canonical amino acids (ncAAs) to overcome the poor pharmacokinetic properties of native peptides. Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride is a highly specialized, dual-action building block designed for advanced peptide engineering.

As an α,α -disubstituted amino acid, it provides severe conformational restriction, forcing the peptide backbone into stable 310​ or α -helical topographies[1]. Simultaneously, the 3-bromophenyl moiety serves as a bioorthogonal handle, enabling extensive library diversification via palladium-catalyzed Late-Stage Functionalization (LSF)[2].

Mechanistic Advantage: A critical bottleneck in peptide LSF is oxazolone-mediated racemization at the α -carbon under basic or high-temperature conditions. Because this building block possesses a quaternary α -carbon (lacking an α -proton), base-catalyzed racemization is mechanistically impossible. This guarantees absolute stereochemical integrity during harsh coupling and cross-coupling workflows[3].

Physicochemical Profiling & Kinetic Implications

Understanding the molecular anatomy of this building block is essential for predicting its behavior during Solid-Phase Peptide Synthesis (SPPS).

PropertySpecificationStrategic Impact in Peptidomimetic Design
Chemical Structure α -Methyl, α -(3-bromophenyl) derivativeInduces strong 310​ / α -helical conformational restriction; enhances proteolytic stability.
N-Terminus Primary Amine (HCl Salt)Requires neutralization prior to coupling; highly sterically hindered, necessitating specialized phosphonium coupling agents.
C-Terminus Methyl EsterActs as a C-terminal protecting group; requires harsh saponification if intended for internal sequence incorporation.
Side Chain Handle 3-Bromophenyl moietyChemoselective handle for Pd-catalyzed Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling.
Stereocenter Quaternary α -CarbonCompletely immune to racemization, allowing the use of elevated temperatures during synthesis and LSF.

Synthetic Workflow & Strategy

The commercial availability of this compound as a methyl ester dictates its synthetic trajectory. It can be used directly for C-terminal functionalization, or it must undergo saponification and Fmoc-protection to be utilized as an internal building block during Fmoc-SPPS.

Workflow A Methyl 2-amino-2-(3-bromophenyl) propanoate HCl B Saponification & Fmoc Protection (LiOH, then Fmoc-OSu) A->B For Internal/N-Term Use C Direct N-Acylation (C-Terminal Incorporation) A->C For C-Term Use D Solid-Phase Peptide Synthesis (PyAOP / HOAt Activation) B->D C->D E Brominated Peptidomimetic (Conformationally Restricted) D->E F Late-Stage Functionalization (Pd-Catalyzed Suzuki Coupling) E->F Ar-B(OH)2, Pd(OAc)2

Workflow for the incorporation and functionalization of the α,α-disubstituted amino acid.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Preparation of the Fmoc-Protected Free Acid

Objective: Convert the commercial methyl ester into an Fmoc-protected free acid suitable for sequence elongation. Causality & Insight: α,α -Disubstituted esters are highly resistant to hydrolysis due to steric shielding. Standard room-temperature LiOH protocols will fail. We utilize elevated temperatures (60 °C) in a mixed aqueous/organic solvent system. Because the α -carbon lacks a hydrogen atom, there is zero risk of epimerization during this harsh saponification.

  • Saponification: Dissolve Methyl 2-amino-2-(3-bromophenyl)propanoate HCl (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H 2​ O. Add LiOH·H 2​ O (5.0 eq) and heat the reaction to 60 °C under reflux for 12–24 hours.

  • Self-Validation Step: Monitor by LC-MS. The reaction is complete when the methyl ester mass ( [M+H]+ ) disappears, replaced entirely by the free acid mass.

  • Protection: Cool the mixture to 0 °C, adjust the pH to 8–9 using 1M HCl, and add Fmoc-OSu (1.2 eq) dissolved in THF. Stir at room temperature for 4 hours.

  • Isolation: Acidify to pH 2–3 with 1M HCl, extract with EtOAc, dry over Na 2​ SO 4​ , and purify via flash chromatography to yield the Fmoc-protected building block.

Protocol B: On-Resin Coupling of the Hindered Amine

Objective: Couple the subsequent amino acid onto the sterically hindered α -methyl amine during SPPS. Causality & Insight: Standard uronium coupling agents (e.g., HBTU, HATU) can react with hindered primary amines to form dead-end guanidinium byproducts, permanently terminating the peptide chain. To prevent this, we mandate the use of the phosphonium-based coupling reagent PyAOP in conjunction with HOAt[4].

  • Activation: In a separate vial, activate the incoming Fmoc-AA-OH (4.0 eq) with PyAOP (3.9 eq) and HOAt (4.0 eq) in anhydrous DMF.

  • Base Addition: Add DIEA (8.0 eq) to the activation vial, stir for 2 minutes to form the active ester, and transfer the mixture to the resin-bound peptide.

  • Coupling: React at room temperature for 12–16 hours. For difficult sequences, utilize a microwave peptide synthesizer at 60 °C for 1 hour.

  • Self-Validation Step: The standard Kaiser (ninhydrin) test often yields false negatives for α,α -disubstituted amines. Validate coupling completion using the Chloranil test (specific for secondary/hindered amines) or by cleaving a 1 mg resin aliquot with TFA/TIPS/H 2​ O (95:2.5:2.5) and analyzing via LC-MS.

Protocol C: On-Resin Suzuki-Miyaura Late-Stage Functionalization

Objective: Diversify the peptidomimetic library by cross-coupling aryl boronic acids to the 3-bromo handle. Causality & Insight: Performing LSF on-resin avoids solubility issues associated with fully deprotected peptidomimetics and allows for rapid washing of palladium byproducts. The use of Pd(OAc) 2​ with P(o-tol) 3​ provides a robust catalytic system that effectively penetrates the PEG/Polystyrene resin matrix without degrading the peptide backbone[3].

Pathway P1 Peptide-Br (Resin-Bound) P2 Oxidative Addition [Pd(0) → Pd(II)] P1->P2 P3 Transmetalation (Arylboronic Acid) P2->P3 P4 Reductive Elimination [Pd(II) → Pd(0)] P3->P4 P4->P2 Catalyst Regeneration P5 Diversified Peptide Library P4->P5

Catalytic cycle of the on-resin Suzuki-Miyaura cross-coupling for late-stage functionalization.
  • Preparation: Degas a solvent mixture of DMF/H 2​ O (4:1) by bubbling argon for 30 minutes.

  • Reagent Loading: To the resin-bound brominated peptide (1.0 eq), add the desired aryl boronic acid (5.0 eq) and K 2​ CO 3​ (5.0 eq).

  • Catalyst Formation: In a separate vial, pre-mix Pd(OAc) 2​ (0.2 eq) and P(o-tol) 3​ (0.4 eq) in the degassed solvent to form the active Pd(0) complex, then transfer to the resin.

  • Reaction: Heat the reaction vessel to 80 °C for 12 hours under a strict argon atmosphere.

  • Palladium Scavenging: Wash the resin extensively with DMF, H 2​ O, DMF, DCM, and a 0.5% solution of sodium diethyldithiocarbamate in DMF to strip residual palladium.

  • Self-Validation Step: Bromine possesses a distinct 1:1 isotopic signature (M and M+2). Cleave a micro-aliquot of the resin. Successful LSF is definitively validated by the complete disappearance of the isotopic doublet and the appearance of the target mass in the LC-MS spectrum.

References

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids ResearchGate 1

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery National Institutes of Health (NIH) 2

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization MDPI 3

  • Synthesis of Phosphonopeptides and Alpha, Alpha-Dialkylated Amino Acid-Rich Peptides Louisiana State University (LSU) 4

  • Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine BenchChem

Sources

Application

Application Notes and Protocols for the Catalytic Asymmetric Synthesis of Methyl 2-amino-2-(3-bromophenyl)propanoate Derivatives

Introduction: The Significance of Chiral α,α-Disubstituted Amino Acids in Drug Discovery Non-proteinogenic α-amino acids are critical components in the design and development of novel therapeutics. Among these, α,α-disub...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral α,α-Disubstituted Amino Acids in Drug Discovery

Non-proteinogenic α-amino acids are critical components in the design and development of novel therapeutics. Among these, α,α-disubstituted α-amino acids are of particular interest as their incorporation into peptides can induce conformational constraints, enhance metabolic stability, and improve biological activity.[] The presence of a quaternary stereocenter at the α-position introduces unique structural properties that are highly sought after in medicinal chemistry.

This guide focuses on the catalytic asymmetric synthesis of Methyl 2-amino-2-(3-bromophenyl)propanoate, a chiral α-aryl-α-methyl-α-amino acid derivative. The 3-bromophenyl moiety serves as a versatile synthetic handle, allowing for further molecular elaboration through cross-coupling reactions, making it a valuable building block for creating libraries of potential drug candidates.[2] Derivatives of 3-bromo-L-phenylalanine have shown potential in the development of therapeutics for neurological disorders and in the synthesis of modified peptides with enhanced pharmacological profiles.[2][3][4]

These application notes provide a comprehensive overview of a robust and widely applicable method for the enantioselective synthesis of this class of compounds: chiral phase-transfer catalysis. The protocols detailed herein are designed for researchers and scientists in drug development, offering a step-by-step guide to achieving high yields and excellent enantioselectivity.

Synthetic Strategy: Asymmetric Phase-Transfer Catalysis

The cornerstone of the synthetic approach detailed in this guide is the asymmetric alkylation of a glycine imine Schiff base under phase-transfer catalysis (PTC) conditions. This method is advantageous due to its operational simplicity, mild reaction conditions, and the commercial availability of the required catalysts.[5][6] The general strategy involves the sequential alkylation of a glycine ester derivative, allowing for the controlled introduction of two different substituents at the α-carbon.

The key to achieving high enantioselectivity lies in the use of a chiral phase-transfer catalyst, typically derived from Cinchona alkaloids.[7] These catalysts form a chiral ion pair with the enolate of the glycine imine, which then directs the approach of the electrophile to one face of the enolate, resulting in an enantiomerically enriched product.

The overall synthetic workflow can be summarized as follows:

Synthetic Workflow cluster_0 Preparation of Starting Materials cluster_1 Asymmetric Synthesis cluster_2 Final Product Formation Glycine methyl ester Glycine methyl ester Preparation of Glycine Imine Preparation of Glycine Imine Glycine methyl ester->Preparation of Glycine Imine Benzophenone imine Benzophenone imine Benzophenone imine->Preparation of Glycine Imine Glycine Imine Glycine Imine Preparation of Glycine Imine->Glycine Imine Sequential Alkylation Sequential Alkylation Glycine Imine->Sequential Alkylation 3-Bromobenzyl bromide 3-Bromobenzyl bromide 3-Bromobenzyl bromide->Sequential Alkylation Methyl iodide Methyl iodide Methyl iodide->Sequential Alkylation Chiral PTC Catalyst Chiral PTC Catalyst Chiral PTC Catalyst->Sequential Alkylation Alkylated Imine Intermediate Alkylated Imine Intermediate Sequential Alkylation->Alkylated Imine Intermediate Acidic Hydrolysis Acidic Hydrolysis Alkylated Imine Intermediate->Acidic Hydrolysis Target Molecule Methyl 2-amino-2- (3-bromophenyl)propanoate Acidic Hydrolysis->Target Molecule

A workflow diagram for the synthesis of the target molecule.

Experimental Protocols

Protocol 1: Preparation of Methyl 2-((diphenylmethylene)amino)acetate (Glycine Imine Schiff Base)

This protocol describes the formation of the key starting material, the benzophenone imine of glycine methyl ester.

Materials:

  • Glycine methyl ester hydrochloride

  • Benzophenone imine

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a round-bottom flask charged with glycine methyl ester hydrochloride (1.0 eq.), add anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add benzophenone imine (1.1 eq.) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the ammonium salt precipitate.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Catalytic Asymmetric Sequential Alkylation

This protocol details the enantioselective introduction of the 3-bromobenzyl and methyl groups.

Materials:

  • Methyl 2-((diphenylmethylene)amino)acetate (from Protocol 1)

  • 3-Bromobenzyl bromide

  • Methyl iodide

  • Chiral Phase-Transfer Catalyst (e.g., (8S,9R)-N-(9-Anthracenylmethyl)cinchonan-9-aminium bromide)

  • Toluene, anhydrous

  • 50% Aqueous potassium hydroxide (KOH) or cesium hydroxide (CsOH) solution

  • Magnetic stirrer and stir bar

  • Two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Step A: First Alkylation (Benzylation)

  • To a two-necked round-bottom flask under an inert atmosphere, add the glycine imine (1.0 eq.) and the chiral phase-transfer catalyst (0.05-0.10 eq.) in anhydrous toluene.

  • Cool the mixture to 0 °C.

  • Add the 50% aqueous KOH or CsOH solution dropwise with vigorous stirring.

  • Slowly add a solution of 3-bromobenzyl bromide (1.1 eq.) in toluene via the dropping funnel over 1 hour.

  • Maintain the reaction at 0 °C and stir for 24-48 hours, monitoring by TLC.

  • Upon completion of the first alkylation, add water to quench the reaction and separate the aqueous layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mono-alkylated product is typically used directly in the next step without further purification.

Step B: Second Alkylation (Methylation)

  • Dissolve the crude mono-alkylated intermediate in anhydrous toluene in a two-necked round-bottom flask under an inert atmosphere.

  • Add the same chiral phase-transfer catalyst (0.05-0.10 eq.).

  • Cool the mixture to 0 °C and add the 50% aqueous KOH or CsOH solution dropwise with vigorous stirring.

  • Add methyl iodide (1.5-2.0 eq.) dropwise.

  • Allow the reaction to stir at 0 °C for 24-72 hours, monitoring by TLC.

  • Once the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection to Yield the Final Product

This protocol describes the acidic hydrolysis of the imine to afford the free amino ester.

Materials:

  • Alkylated imine intermediate (from Protocol 2)

  • Tetrahydrofuran (THF)

  • 1N Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the purified alkylated imine in THF in a round-bottom flask.

  • Add 1N HCl and stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, wash the reaction mixture with diethyl ether to remove the benzophenone byproduct.

  • Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the target molecule, Methyl 2-amino-2-(3-bromophenyl)propanoate.

Data Analysis and Expected Results

The success of the synthesis should be evaluated based on the yield and the enantiomeric excess (ee) of the final product.

StepProductExpected YieldExpected Enantiomeric Excess (ee)Analytical Technique
Protocol 1Methyl 2-((diphenylmethylene)amino)acetate85-95%N/A¹H NMR, ¹³C NMR
Protocol 2Methyl 2-((diphenylmethylene)amino)-2-(3-bromophenyl)propanoate70-85%85-95%Chiral HPLC, ¹H NMR, ¹³C NMR
Protocol 3Methyl 2-amino-2-(3-bromophenyl)propanoate80-90%Maintained from the previous stepChiral HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry

Note: Yields and ee values are based on literature precedents for similar transformations and may vary depending on the specific reaction conditions and scale.[7][8][9]

Applications in Drug Development

The synthesized Methyl 2-amino-2-(3-bromophenyl)propanoate is a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The 3-bromophenyl group is particularly useful as it allows for further functionalization via various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the rapid generation of a diverse library of compounds for screening against various biological targets.

The incorporation of this unnatural amino acid into peptide sequences can lead to peptidomimetics with enhanced properties, including:

  • Increased Proteolytic Stability: The α,α-disubstituted nature of the amino acid can hinder enzymatic degradation, leading to a longer in vivo half-life.

  • Conformational Rigidity: The steric bulk of the substituents can lock the peptide backbone into a specific conformation, which can be crucial for high-affinity binding to a target receptor or enzyme.

  • Modulation of Biological Activity: The electronic and steric properties of the 3-bromophenyl group can influence the binding affinity and selectivity of the peptide for its target.[4][10]

Derivatives of brominated phenylalanines are being explored in the development of drugs for a range of diseases, including neurological disorders, metabolic diseases, and cancer.[2][3] The protocols outlined in this guide provide a reliable and efficient method for accessing this important class of molecules, thereby facilitating further research and development in these critical therapeutic areas.

References

  • Maruoka, K., & Ooi, T. (2003). Enantioselective Alkylation of Glycine Derivatives under Phase-Transfer-Catalyzed Conditions. Chemical Reviews, 103(8), 3013-3028.
  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621-630.
  • O'Donnell, M. J., & Bennett, W. D. (1992). A catalytic enantioselective synthesis of α-methyl amino acid derivatives by phase-transfer catalysis. Tetrahedron: Asymmetry, 3(5), 635-638.
  • Lygo, B., & Andrews, B. I. (2004). Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines. Accounts of Chemical Research, 37(8), 518-525.
  • Belokon, Y. N., et al. (2003). Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. Journal of the American Chemical Society, 125(41), 12564-12572.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). 3-Bromo-L-phenylalanine: A Key Intermediate for Pharmaceutical R&D. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Soloshonok, V. A., & Sorochinsky, A. E. (2013). Asymmetric synthesis of α-amino acids via homologation of Ni(II)
  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of 3-Bromo-L-phenylalanine in Peptide Synthesis Innovation. Retrieved from [Link]

  • Jew, S. S., & Park, H. G. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis.
  • Calmès, M., et al. (2012). Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill. Chemistry, 18(12), 3773-3779.
  • Ooi, T., et al. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters, 9(20), 3945-3948.
  • Lygo, B., & Andrews, B. I. (2004). Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines. Accounts of Chemical Research, 37(8), 518-525.
  • Carlo, G., et al. (1982). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. Tetrahedron, 38(12), 1725-1731.
  • Belokon, Y. N., et al. (2003). Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. Journal of the American Chemical Society, 125(41), 12564-12572.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of 3-Bromo-L-phenylalanine in Peptide Synthesis Innovation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 2-amino-2-(3-bromophenyl)propanoate Hydrochloride

Introduction Welcome to the Technical Support Center for the synthesis of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride (CAS 2138131-80-1)[1]. This α -methylated, α -aryl unnatural amino acid derivative presen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride (CAS 2138131-80-1)[1]. This α -methylated, α -aryl unnatural amino acid derivative presents unique synthetic challenges due to the severe steric hindrance surrounding its quaternary α -carbon.

This guide provides field-proven troubleshooting strategies for the three-step synthesis starting from 1-(3-bromophenyl)ethanone (3'-bromoacetophenone)[2]:

  • Bucherer-Bergs Reaction to form the hydantoin intermediate.

  • Alkaline Hydrolysis to yield 2-amino-2-(3-bromophenyl)propanoic acid (CAS 7399-36-2)[3].

  • Esterification to the final methyl ester hydrochloride.

Synthetic Workflow & Critical Bottlenecks

SynthesisWorkflow A 1-(3-Bromophenyl)ethanone (Ketone Precursor) B 5-(3-Bromophenyl)-5-methylhydantoin (Bucherer-Bergs) A->B (NH4)2CO3, KCN EtOH/H2O, 60°C [Steric Barrier] C 2-Amino-2-(3-bromophenyl)propanoic acid (Hydrolysis) B->C NaOH, Ethylene Glycol 150°C, Sealed Vessel [Hydrolysis Barrier] D Methyl 2-amino-2-(3-bromophenyl)propanoate HCl (Esterification) C->D SOCl2, MeOH 0°C to Reflux [Esterification Barrier]

Three-step synthesis workflow highlighting reagents and sterically hindered bottlenecks.

Section 1: Hydantoin Formation (Bucherer-Bergs Reaction)

Q: Why is the conversion of 1-(3-bromophenyl)ethanone to the hydantoin stalling at 40-50%, whereas my aldehyde precursors reach >90% yield? A: This is a fundamental thermodynamic and kinetic issue. Ketones are inherently less electrophilic than aldehydes due to the +I (inductive) effect of the methyl group and increased steric bulk. In the Bucherer-Bergs reaction[4], the initial formation of the imine/cyanohydrin intermediate is reversible. The bulky 3-bromophenyl and methyl groups at the reactive center push the equilibrium backward, preventing full conversion under standard batch conditions.

Q: How can I drive the Bucherer-Bergs reaction to completion for this specific substrate? A: You must manipulate the equilibrium by increasing the interfacial area of the biphasic reaction and utilizing elevated temperatures in a closed system.

  • Recommendation: Conduct the reaction in a sealed pressure vessel or a continuous flow reactor. Pumping the ketone (in EtOAc) and the aqueous reagents (KCN and (NH4​)2​CO3​ ) through a heated coil reactor at 120 °C and 20 bar back-pressure eliminates the headspace (preventing NH3​ and CO2​ escape) and can achieve >90% conversion in 30 minutes[5].

  • Safety Note: Always ensure your pressure vessel is rated for the generation of CO2​ and NH3​ gases, and handle KCN strictly within a specialized fume hood.

Section 2: Hydantoin Hydrolysis (The Steric Wall)

Q: I am refluxing 5-(3-bromophenyl)-5-methylhydantoin in 6M HCl for 48 hours, but LC-MS shows mostly unreacted starting material. Why isn't it hydrolyzing? A: The α -carbon in your hydantoin is a quaternary center (bonded to a methyl group, a 3-bromophenyl ring, and two nitrogen-containing groups). This creates a "steric wall" that physically blocks the nucleophilic attack of water on the adjacent amide carbonyls. Standard aqueous acidic or basic reflux conditions (around 100 °C) do not provide enough activation energy to overcome this steric barrier.

Q: What is the most reliable protocol for hydrolyzing this sterically hindered hydantoin? A: You must switch to a high-boiling solvent system with a strong base to achieve temperatures exceeding 150 °C.

  • Protocol: Suspend the hydantoin in ethylene glycol containing 5-10 equivalents of NaOH or Ba(OH)2​ . Heat the mixture to 150-160 °C for 16-24 hours. The high temperature provides the necessary kinetic energy, while the strong hydroxide nucleophile drives the ring-opening and subsequent decarboxylation to yield 2-amino-2-(3-bromophenyl)propanoic acid[3]. After completion, dilute with water and carefully adjust the pH to the isoelectric point (~pH 6) to precipitate the free amino acid.

Section 3: Esterification of the α -Quaternary Amino Acid

Q: Standard Fischer esterification (MeOH / catalytic H2​SO4​ ) yields less than 20% of the methyl ester. How can I improve this? A: Fischer esterification relies on the reversible nucleophilic attack of methanol on the protonated carboxylic acid. For α -methyl- α -aryl amino acids, this attack is severely hindered. Furthermore, water generated as a byproduct pushes the equilibrium backward. You must use a method that generates a highly reactive intermediate and operates under strictly anhydrous conditions.

The two best alternatives are the Thionyl Chloride ( SOCl2​ ) method [6] and the Trimethylchlorosilane (TMSCl) method [7]. Both reagents react with methanol to generate anhydrous HCl in situ, but SOCl2​ also converts the carboxylic acid into a highly reactive acyl chloride intermediate, bypassing the steric hindrance entirely.

Quantitative Comparison of Esterification Methods
Esterification MethodReagentsTemp / TimeTypical YieldMechanism / Causality
Standard Fischer MeOH, cat. H2​SO4​ Reflux, 48h< 20%Reversible; hindered attack; water byproduct stalls reaction.
TMSCl Method [7]MeOH, TMSCl (3 eq)RT, 24h60 - 75%Milder; generates anhydrous HCl in situ; drives equilibrium.
Thionyl Chloride [6]MeOH, SOCl2​ (2-3 eq)Reflux, 12-16h85 - 95%Irreversible; forms reactive acyl chloride intermediate; water-free.
Optimized Experimental Protocol: SOCl2​ /MeOH Esterification

This protocol is self-validating: the dissolution of the suspended amino acid indicates the formation of the soluble ester hydrochloride.

Reagents:

  • 2-Amino-2-(3-bromophenyl)propanoic acid (1.0 eq)

  • Anhydrous Methanol (10 volumes)

  • Thionyl Chloride ( SOCl2​ ) (3.0 eq)

Step-by-Step Methodology:

  • Preparation: Equip a thoroughly dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube ( CaCl2​ ).

  • Cooling: Add anhydrous methanol to the flask and cool to -10 °C using an ice-salt bath[6].

  • Activation: Slowly add SOCl2​ dropwise to the chilled methanol. Causality: This exothermic reaction forms anhydrous HCl and methyl sulfite. Keeping it cold prevents the loss of HCl gas and controls the exotherm.

  • Substrate Addition: Add the solid 2-amino-2-(3-bromophenyl)propanoic acid to the acidic methanol solution. The mixture will likely be a suspension.

  • Reflux: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (approx. 65 °C) for 12-16 hours. Self-Validation: The reaction is nearing completion when the opaque suspension transitions into a clear, homogeneous solution.

  • Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove methanol, unreacted SOCl2​ , and volatile byproducts ( SO2​ , HCl).

  • Purification: Triturate the resulting crude solid with cold diethyl ether. The target methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride will precipitate as a white to off-white crystalline solid. Filter and dry under high vacuum.

References

  • NextSDS. "methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • GlobalChemMall. "2-amino-2-(3-bromophenyl)propanoic acid." GlobalChemMall. Available at:[Link]

  • Wikipedia Contributors. "Bucherer–Bergs reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Li, M., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2008, 13(10), 2661-2665. Available at:[Link]

Sources

Optimization

Technical Support Center: Crystallization of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride

Welcome to the technical support center for the crystallization of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently encountered challenges during the purification of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to consistently achieve high purity and yield.

Troubleshooting Guide: Resolving Crystallization Impurities

This section addresses specific issues that may arise during the crystallization of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride, offering explanations for the underlying causes and providing step-by-step solutions.

Issue 1: Oily Precipitate or Failure to Crystallize

Question: Upon cooling my saturated solution, an oil precipitates out instead of crystals, or the solution remains clear with no crystal formation. What is happening and how can I fix it?

Answer:

The formation of an oil or the complete failure of crystallization is a common issue that typically points to problems with supersaturation, solvent choice, or the presence of significant impurities.

Causality Explained:

  • Rapid Supersaturation: If the solution cools too quickly, the concentration of the solute can exceed the saturation point so rapidly that the molecules don't have time to orient themselves into an ordered crystal lattice. Instead, they crash out of solution as a disordered, amorphous oil.[1]

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent, even at lower temperatures, preventing the necessary supersaturation for crystallization.[2][3] Conversely, if the compound's solubility is too low even at elevated temperatures, it may not dissolve sufficiently to form a saturated solution for crystallization upon cooling.

  • High Impurity Load: Certain impurities can act as "crystal growth inhibitors" by adsorbing to the surface of nascent crystals and preventing further lattice formation.[4][5] If the impurity concentration is high, it can significantly hinder or even prevent crystallization.

Troubleshooting Protocol:

  • Re-dissolve and Slow Cooling: Gently reheat the solution to re-dissolve the oiled-out compound or the clear solution. Ensure the flask is covered to prevent solvent evaporation. Once dissolved, allow the solution to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a dewar can facilitate slow cooling, which is crucial for forming well-ordered crystals.[3]

  • Solvent System Optimization:

    • Single Solvent: If using a single solvent, try adding a small amount of a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) to the warm, saturated solution until slight turbidity is observed. Then, add a few drops of the primary solvent to redissolve the turbidity and allow the solution to cool slowly.[3]

    • Solvent Pair: If using a solvent pair, ensure the ratio is optimal. You may need to experiment with different ratios of the "good" solvent and the "poor" solvent to achieve the ideal solubility profile for crystallization.[3]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a small amount of pure, crystalline product, add a "seed crystal" to the cooled, supersaturated solution. This provides a template for further crystal growth.[2]

  • Consider a Preliminary Purification: If the above steps fail, it's likely that the impurity load is too high. Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.

Issue 2: Colored Crystals or Persistent Impurities in the Final Product

Question: My final crystalline product has a noticeable color, or analytical data (e.g., HPLC, NMR) shows the presence of persistent impurities despite recrystallization. How can I remove these?

Answer:

Colored impurities or those that co-crystallize with the product require specific strategies to remove. The nature of the impurity will dictate the most effective approach.

Causality Explained:

  • Colored Impurities: These are often highly conjugated organic molecules that absorb visible light. They may be present in very small quantities but are highly visible.

  • Structurally Similar Impurities: Impurities with a similar size, shape, and functionality to Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride can be incorporated into the crystal lattice, forming a solid solution.[6] This makes them particularly difficult to remove by simple recrystallization. Common process-related impurities could include starting materials, by-products from the synthesis (e.g., isomers, over- or under-brominated species), or degradation products.[7][8][9]

  • Inadequate Washing: Residual mother liquor, which is rich in impurities, can remain on the crystal surface if the washing step after filtration is not thorough.[5]

Troubleshooting Protocol:

  • Activated Charcoal Treatment: For colored impurities, activated charcoal can be very effective.

    • Dissolve the crude product in the minimum amount of a suitable hot solvent.

    • Add a small amount of activated charcoal (typically 1-2% by weight of the solute).

    • Swirl the hot solution for a few minutes. Caution: Do not boil the solution with charcoal as this can cause bumping.

    • Perform a hot filtration to remove the charcoal. This is best done using a pre-heated filter funnel to prevent premature crystallization.

    • Allow the filtrate to cool slowly to induce crystallization.

  • Recrystallization with a Different Solvent System: The solubility of the desired compound and the impurity may differ significantly in various solvents. Experiment with different solvents or solvent pairs. A solvent system that maximizes the solubility of the impurity while minimizing the solubility of the product at low temperatures will be most effective.

  • Reslurrying: If impurities are primarily on the crystal surface, reslurrying can be effective.

    • Suspend the crystals in a fresh, cold portion of the crystallization solvent.

    • Stir the slurry for a period of time (e.g., 30-60 minutes).

    • Filter the crystals and wash with a small amount of fresh, cold solvent.

  • pH Adjustment: Since the product is a hydrochloride salt, its solubility is pH-dependent.[4] It may be possible to selectively precipitate the desired compound or the impurity by carefully adjusting the pH of the solution. This is an advanced technique and requires a thorough understanding of the pKa values of the compound and its impurities.

Issue 3: Low Recovery/Yield After Crystallization

Question: I am getting pure crystals, but my yield is unacceptably low. What factors contribute to low recovery and how can I improve it?

Answer:

Low yield is often a trade-off for high purity. However, several factors can be optimized to improve recovery without significantly compromising purity.

Causality Explained:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling, even if the solvent is appropriate.[1]

  • Premature Crystallization: If crystallization occurs too early, for instance during a hot filtration step, product will be lost.

  • Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can result in incomplete precipitation of the product.

  • Washing with a "Good" Solvent: Washing the filtered crystals with a solvent in which the product is highly soluble will dissolve some of the product, leading to loss.

Troubleshooting Protocol:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure the solution is saturated and maximizes the amount of product that crystallizes upon cooling.[3]

  • Prevent Premature Crystallization: When performing a hot filtration (e.g., to remove charcoal or insoluble impurities), pre-heat the filter funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

  • Maximize Crystallization Time and Lower Temperature: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to further decrease the solubility of the product and induce maximum precipitation.

  • Optimize Washing: Wash the filtered crystals with a small amount of ice-cold crystallization solvent. The low temperature will minimize the dissolution of the product.

  • Recover from Mother Liquor: It may be possible to recover a second crop of crystals from the mother liquor by evaporating some of the solvent to increase the concentration of the desired product and then cooling again. Be aware that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • By-products: This can include regioisomers (e.g., 2- or 4-bromophenyl derivatives), products of incomplete reactions, or side-reactions. For instance, in esterification reactions using thionyl chloride, residual thionyl chloride or related sulfur compounds might be present.[10][11]

  • Degradation Products: The compound may degrade under certain conditions (e.g., high heat, extreme pH), leading to hydrolysis of the ester or other modifications.[9]

  • Residual Solvents: Solvents used in the synthesis or crystallization may be trapped in the crystal lattice.[12]

Q2: What analytical techniques are best for identifying and quantifying impurities in my product?

A2: A combination of techniques is often necessary for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for separating and quantifying impurities.[13][14] Using a suitable column (e.g., C18) and detection method (e.g., UV-Vis at a low wavelength like 210 nm) can reveal the presence of non-chromophoric impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities, helping to identify them.

  • Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of impurities, aiding in their identification.

  • Gas Chromatography (GC): Useful for identifying and quantifying residual solvents.[12]

Q3: How do I select the best solvent for crystallization?

A3: The ideal crystallization solvent should have the following properties:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4°C).[2]

  • The solvent should not react with the compound.

  • Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or insoluble at all temperatures (so they can be removed by hot filtration).

  • The solvent should have a relatively low boiling point for easy removal during drying. A systematic approach involves testing small amounts of your compound in various solvents to assess its solubility at room temperature and upon heating.[3]

Q4: Can I use a solvent mixture for crystallization?

A4: Yes, a solvent pair is often used when no single solvent has the ideal solubility characteristics.[3] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The compound is dissolved in the minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Visualizing the Troubleshooting Process

The following diagram illustrates a typical workflow for troubleshooting common crystallization issues.

Crystallization Troubleshooting cluster_oiling Solutions for Oiling Out cluster_colored Solutions for Impurities cluster_yield Solutions for Low Yield start Start Crystallization problem Problem Encountered? start->problem oiling_out Oiling Out / No Crystals problem->oiling_out Yes colored_product Colored Crystals / Persistent Impurities problem->colored_product Yes low_yield Low Yield problem->low_yield Yes success Pure Crystals, Good Yield problem->success No oiling_solution1 Re-dissolve & Slow Cool oiling_out->oiling_solution1 colored_solution1 Activated Charcoal Treatment colored_product->colored_solution1 yield_solution1 Minimize Solvent Volume low_yield->yield_solution1 oiling_solution2 Optimize Solvent System oiling_solution1->oiling_solution2 oiling_solution3 Induce Crystallization (Scratch/Seed) oiling_solution2->oiling_solution3 oiling_solution3->problem colored_solution2 Change Solvent System colored_solution1->colored_solution2 colored_solution3 Reslurry Crystals colored_solution2->colored_solution3 colored_solution3->problem yield_solution2 Prevent Premature Crystallization yield_solution1->yield_solution2 yield_solution3 Maximize Cooling Time/Lower Temp yield_solution2->yield_solution3 yield_solution3->problem

Caption: A decision-making workflow for troubleshooting common crystallization problems.

Data Summary Table

IssuePotential CauseRecommended ActionAnalytical Checkpoint
Oily Precipitate Rapid cooling, improper solventRe-dissolve, slow cooling, optimize solvent systemVisual Inspection, HPLC
Colored Crystals Conjugated impuritiesActivated charcoal treatmentUV-Vis, HPLC
Persistent Impurities Co-crystallizationChange solvent, reslurryHPLC, NMR
Low Yield Excess solvent, premature crystallizationMinimize solvent, pre-heat funnel, maximize coolingGravimetric analysis

References

  • Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. (2017). Huaxue Fanying Gongcheng Yu Gongyi/Chemical Reaction Engineering and Technology.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
  • Troubleshooting Crystalliz
  • Crystallis
  • Method for producing amino acid ester hydrochloride.
  • Quality Control of Amino Acids & Peptides: A Guide.Bachem.
  • Summary of analytical methods for detecting amino acid impurities.
  • Method for producing amino acid ester hydrochloride.
  • Guide for crystalliz
  • SOP: CRYSTALLIZ
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystalliz
  • Impurity Occurrence and Removal in Crystalline Products
  • Presence of organic impurities into active pharmaceutical ingredients. (2014). IJPSR.
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candid

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride .

As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. We will explore the chemical causality behind the compound's instability, provide troubleshooting protocols for common experimental failures, and establish self-validating workflows to guarantee the integrity of your material during long-term storage and synthetic application.

Section 1: Mechanisms of Degradation (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. This compound is intentionally supplied as a hydrochloride (HCl) salt. Protonating the amine renders it non-nucleophilic, which is a standard industry practice to prevent the spontaneous self-condensation that plagues free-base amino acid esters [3]. However, this salt form introduces specific environmental sensitivities:

  • Moisture-Induced Ester Hydrolysis: The HCl salt lattice is highly hygroscopic. If exposed to ambient humidity, water partitions into the solid. The localized acidic microenvironment (generated by the HCl) catalyzes the rapid cleavage of the methyl ester, yielding the inactive 2-amino-2-(3-bromophenyl)propanoic acid and methanol [2].

  • Free-Basing and Oligomerization: If the HCl salt is neutralized by basic buffers, improper extraction techniques, or ambient ammonia vapors, the free amine is liberated. Although the α -quaternary center (the α -methyl group and bulky 3-bromophenyl ring) provides significant steric hindrance, the free base will still slowly act as a nucleophile. It will attack the ester carbonyl of adjacent molecules, leading to the formation of diketopiperazines or linear dipeptides [1].

G A Methyl 2-amino-2-(3-bromophenyl) propanoate HCl B Moisture Ingress (Acidic Microenvironment) A->B Ambient Humidity C Base Exposure (Neutralization) A->C Basic Buffer / Vapors D Ester Hydrolysis B->D Acid-Catalyzed E Free Base Formation C->E F 2-amino-2-(3-bromophenyl) propanoic acid (M-14 Da Impurity) D->F E->D Basic Hydrolysis (pH > 8) G Self-Condensation (Sterically Hindered) E->G Intermolecular Aminolysis H Diketopiperazines / Linear Oligomers G->H

Degradation pathways of Methyl 2-amino-2-(3-bromophenyl)propanoate HCl.

Section 2: Frequently Asked Questions (Troubleshooting)

Q1: My stored batch has turned sticky/clumpy, and LC-MS analysis shows a new major peak at M-14 Da. What happened? A: The compound has absorbed atmospheric moisture, triggering acid-catalyzed ester hydrolysis. The M-14 Da peak corresponds to the loss of the methyl group (-CH3 + H = -14 Da), indicating the formation of the free carboxylic acid. Solution: The batch cannot be easily salvaged for sensitive coupling reactions and should be discarded. To prevent this, strictly adhere to the desiccation protocols outlined in Section 4.

Q2: I need to use the free base for a peptide coupling reaction. How do I prevent it from polymerizing or hydrolyzing during the extraction process? A: Amino acid esters in free base form are inherently unstable. To minimize hydrolysis and self-condensation, you must control both temperature and pH. Perform the neutralization and extraction rapidly at 0–5°C, maintaining the aqueous layer strictly at pH 7.0–8.0 [1]. Extract immediately into a water-insoluble organic solvent (e.g., dichloromethane) and use it in situ. Do not attempt to store the free base.

Q3: What are the definitive long-term storage conditions to guarantee >99% purity for over 12 months? A: The compound must be stored at -20°C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, light-resistant container with a high-capacity desiccant.

Section 3: Storage Conditions vs. Expected Shelf Life

The following table summarizes quantitative expectations for compound stability based on environmental storage choices.

Storage ConditionTemperatureAtmosphereExpected Shelf LifePrimary Degradation Risk
Optimal (Desiccated) -20°CArgon / Nitrogen> 24 monthsNone
Refrigerated (Desiccated) 2°C to 8°CAir (Sealed)6 to 12 monthsSlow moisture-induced hydrolysis
Room Temp (Desiccated) 20°C to 25°CAir (Sealed)1 to 3 monthsThermal degradation / Hydrolysis
Room Temp (Exposed) 20°C to 25°CAmbient Air< 1 weekRapid hydrolysis (Hygroscopic melt)
Section 4: Experimental Protocols
Protocol A: Optimal Aliquoting and Storage Workflow

This protocol utilizes a self-validating system to ensure the storage environment remains uncompromised.

  • Equilibration: Before opening a newly received bulk vial, allow it to equilibrate to room temperature inside a desiccator for at least 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt.

  • Inert Transfer: Transfer the vial to a glove box purged with Argon or Nitrogen (Relative Humidity < 5%).

  • Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and moisture introduction during daily use.

  • Sealing: Purge each sub-vial with Argon, seal with a PTFE-lined cap, and wrap the seam tightly with Parafilm.

  • Self-Validation & Storage: Place the vials in a secondary container (e.g., a sealed Tupperware box) containing anhydrous cobalt(II) chloride indicating silica gel. Store at -20°C.

    • Validation Check: If the silica gel turns from blue to pink, the moisture seal has been breached, and the integrity of the aliquots is compromised.

Protocol B: Safe Free-Basing and Extraction for Immediate Use

Based on validated industrial extraction parameters for unstable amino acid esters [1].

  • Dissolution: Dissolve the HCl salt in ice-cold (0–5°C) deionized water.

  • Solvent Addition: Add an equal volume of a cold, water-insoluble organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Controlled Neutralization: Under vigorous stirring, slowly add cold 1M NaHCO3 dropwise until the aqueous layer reaches pH 7.0–8.0. Do not exceed pH 8.0. Causality: Exceeding pH 8.0 triggers rapid basic hydrolysis of the methyl ester, while staying below pH 7.0 results in incomplete extraction.

  • Phase Separation: Immediately transfer the mixture to a separatory funnel and separate the phases.

  • Drying & Validation: Wash the organic layer with cold brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at a water bath temperature of <25°C.

    • Validation Check: Run a rapid Thin Layer Chromatography (TLC) of the organic layer against the starting material. The free base will have a significantly higher Rf​ value in non-polar solvent systems compared to the baseline-retained HCl salt. Absence of a baseline spot confirms complete neutralization.

Workflow Step1 Dissolve HCl Salt in Cold Water (0-5°C) Step2 Add Water-Insoluble Organic Solvent (e.g., DCM) Step1->Step2 Step3 Careful Neutralization (Add Base strictly to pH 7-8) Step2->Step3 Prevents local pH spikes Step4 Rapid Phase Separation Step3->Step4 Minimizes aqueous contact time Step5 Organic Layer: Free Base (Use Immediately) Step4->Step5 Step6 Aqueous Layer: Discard Step4->Step6

Workflow for the safe extraction of the free base amino acid ester.

References
  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. PubMed Central (PMC).[Link]

  • Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

Optimization

Troubleshooting low aqueous solubility of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride

Technical Support Center: Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride This guide provides in-depth troubleshooting strategies for researchers encountering low aqueous solubility with Methyl 2-amino-2-(3-brom...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride

This guide provides in-depth troubleshooting strategies for researchers encountering low aqueous solubility with Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride. Our approach is rooted in first principles of physical chemistry to empower users to diagnose and solve solubility challenges effectively.

FAQ 1: What are the key physicochemical properties of this compound that influence its solubility?

Answer:

Understanding the molecular structure is the first step in troubleshooting. Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride is an amino acid ester hydrochloride salt. Its solubility is a delicate balance between several structural features:

  • Amino Ester Hydrochloride Salt: The molecule is supplied as a hydrochloride salt of a primary amine. This salt form is intentionally used to improve aqueous solubility compared to the free base.[1][2] In solution, the salt can dissociate, and the protonated amine group significantly enhances interaction with water. However, this solubility is highly dependent on pH.

  • The Bromophenyl Group: The presence of the 3-bromophenyl ring introduces significant lipophilicity (hydrophobicity).[3] This nonpolar region of the molecule prefers to be in a less polar environment, counteracting the solubilizing effect of the charged amino group and reducing overall aqueous solubility.

  • Methyl Ester Group: The methyl ester is susceptible to hydrolysis, especially in basic (high pH) aqueous solutions, which would convert it to the corresponding carboxylic acid.[4][5][6] This instability is a critical factor to consider when preparing and storing solutions.

These competing factors—a solubilizing salt group, a lipophilic aromatic ring, and a potentially unstable ester—are at the core of the solubility challenges.

Table 1: Physicochemical Profile of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride

PropertyValue / ObservationImplication for Solubility
Molecular Formula C₁₀H₁₃BrClNO₂-
Form Solid / Crystalline PowderCrystal lattice energy must be overcome for dissolution.[1][7]
Salt Form HydrochlorideEnhances solubility at acidic to neutral pH.
Key Functional Groups Primary Amine (as HCl salt), Methyl Ester, Bromophenyl RingAmine salt is hydrophilic; Bromophenyl is lipophilic; Ester is prone to hydrolysis.
Expected pKa ~7.5 - 8.5 (Estimated for the primary amine)Solubility will decrease significantly as the pH of the solution approaches this pKa.
Aqueous Stability Prone to ester hydrolysis at pH > 8 and elevated temperatures.[5]Solutions should be prepared fresh, ideally in slightly acidic or neutral buffers, and stored cold.

FAQ 2: My compound is not dissolving in neutral water or PBS (pH 7.4). What are the immediate steps I should take?

Answer:

This is a very common starting point. If initial attempts to dissolve the compound directly in neutral aqueous media fail, a systematic approach is necessary.

G cluster_start Initial State cluster_verification Step 1: Verification cluster_optimization Step 2: Optimization cluster_advanced Step 3: Advanced Strategy start Compound Fails to Dissolve in Neutral Aqueous Buffer verify Verify Material & Solvent Quality start->verify purity High-Purity Compound? verify->purity Check purity->verify No, source new material solvent High-Purity Water (e.g., Milli-Q)? purity->solvent Yes solvent->verify No, use purified water optimize Optimize Physical Conditions solvent->optimize Yes agitate Apply Gentle Agitation / Sonication? optimize->agitate Try ph Systematically Adjust pH? agitate->ph If still insoluble end Successful Dissolution agitate->end If soluble cosolvent Use a Co-Solvent Approach ph->cosolvent If still insoluble or pH is incompatible ph->end If soluble stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) cosolvent->stock stock->end

Caption: A systematic workflow for troubleshooting poor aqueous solubility.

Protocol 1: Foundational Solubility Assessment
  • Verify Material Integrity: Ensure the compound is from a reliable source and has been stored correctly (cool, dry conditions). Confirm you are using high-purity water (e.g., distilled, deionized, or Milli-Q) to eliminate contaminants that could affect solubility.[8]

  • Standardize the Test: Start with a defined concentration, for example, 1 mg/mL. Add the solid to your solvent (do not add solvent to the solid).

  • Apply Physical Energy: Vigorously vortex the suspension for 30-60 seconds. If undissolved solid remains, place the vial in a bath sonicator for 5-10 minutes.[8] Avoid heating, as this can accelerate the hydrolysis of the ester.[5]

  • Observe: After sonication, let the sample rest for a few minutes. If a clear solution is formed, you have succeeded. If a precipitate, cloudiness, or solid particles remain, the compound is insoluble under these conditions, and you must proceed to chemical modification of the solvent system (i.e., pH or co-solvents).

FAQ 3: How do I perform a pH-solubility screen and what are the risks?

Answer:

Since the compound is a hydrochloride salt of an amine, its solubility is fundamentally linked to pH. The protonated amine (R-NH₃⁺) is significantly more water-soluble than the neutral free base (R-NH₂). The equilibrium between these two forms is governed by the solution's pH.

  • At low pH (acidic): The equilibrium favors the highly soluble protonated form.

  • As pH increases towards the pKa: The equilibrium shifts towards the less soluble free base, and precipitation may occur.

  • At high pH (basic): While the compound will be in its least soluble free base form, a more significant risk emerges: rapid, irreversible hydrolysis of the methyl ester.[5][9]

G

Caption: Impact of pH on compound solubility and stability.

Protocol 2: pH-Solubility Profile
  • Prepare Buffers: Prepare a set of biologically compatible buffers, for example:

    • 10 mM Glycine-HCl buffer, pH 3.0

    • 10 mM Acetate buffer, pH 5.0

    • 10 mM Phosphate buffer (PBS), pH 7.4

  • Test Solubility: Add a known amount of the compound (e.g., to a final concentration of 1 mg/mL) to each buffer.

  • Apply Energy: Vortex and sonicate each sample as described in Protocol 1.

  • Analyze: Visually inspect for complete dissolution. You will likely observe higher solubility at lower pH values.

  • Critical Precaution: Avoid alkaline buffers (pH > 8.0) unless absolutely necessary for your experiment. If you must use a basic pH, prepare the solution immediately before use and keep it on ice to minimize ester hydrolysis.[5] The compound will degrade over time into its corresponding carboxylic acid, which will alter its biological activity.

FAQ 4: Adjusting pH is not an option for my cell-based assay. How can I dissolve the compound?

Answer:

When pH modification is not feasible, the use of a water-miscible organic co-solvent is the standard and most effective strategy. The principle is to first dissolve the compound at a high concentration in a suitable organic solvent and then dilute this stock solution into your final aqueous medium.[8][10]

Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity and general compatibility with biological assays at low final concentrations (<0.5% v/v).

Protocol 3: Co-Solvent Stock Solution Preparation
  • Select a Co-Solvent: DMSO is the primary recommendation.[8] Other options include Ethanol, Dimethylformamide (DMF), or Propylene glycol (PG).

  • Prepare a Concentrated Stock: Weigh out a precise amount of your compound (e.g., 10 mg) into a clean glass vial. Add the minimum amount of DMSO required to fully dissolve it (e.g., start with 200 µL and add more if needed). This might create a 20-50 mg/mL stock solution. Ensure it is a completely clear solution.

  • Perform Serial Dilution: Dilute this concentrated stock solution into your final aqueous buffer (e.g., cell culture media, PBS). It is critical to add the DMSO stock to the aqueous buffer while vortexing, not the other way around. This rapid dispersion helps prevent the compound from precipitating out of solution (a phenomenon known as "crashing out").

  • Calculate Final Concentration: Always calculate the final concentration of the co-solvent in your experiment. For most cell-based assays, the final DMSO concentration should be kept below 0.5% v/v, and an equivalent concentration of DMSO should be added to vehicle control wells.

Table 2: Common Co-Solvents for Difficult-to-Solubilize Compounds

Co-SolventTypical Stock ConcentrationMax Recommended Final Conc. (Cell-based)Notes
DMSO 10 - 100 mM< 0.5%Most common and effective. Can have biological effects at higher concentrations.[8]
Ethanol 10 - 50 mM< 1.0%Good alternative, but can be more evaporative and may affect some cell types.
PEG 400 1 - 20 mg/mL< 2.0%A less toxic option, often used in preclinical formulations.[11]

FAQ 5: I dissolved the compound, but my experimental results are not reproducible. Could the compound be unstable in my solution?

Answer:

Yes, this is a significant possibility, primarily due to the hydrolysis of the methyl ester. Inconsistent results are a classic sign of compound degradation during the course of an experiment.

G compound Methyl 2-amino-2-(3-bromophenyl)propanoate | Ester Group (R-COOCH₃) hydrolysis_conditions H₂O, OH⁻ (Base-catalyzed) or H⁺ (Acid-catalyzed, slower) Elevated Temperature compound:f1->hydrolysis_conditions products 2-amino-2-(3-bromophenyl)propanoic acid | Carboxylic Acid (R-COOH) | Methanol (CH₃OH) hydrolysis_conditions->products:f1 Hydrolysis

Caption: Primary degradation pathway via ester hydrolysis.

Best Practices for Ensuring Solution Stability:
  • Prepare Fresh: Always prepare solutions on the day of the experiment. Do not store aqueous stock solutions for extended periods, even when frozen.

  • Use Buffered Solutions: Working in a buffered system (ideally slightly acidic, pH 5-6.5) can help control the rate of hydrolysis better than unbuffered water.

  • Keep It Cold: During preparation and short-term storage before use, keep the solution on ice or at 2-8°C.[8] Lower temperatures significantly slow down the rate of hydrolysis.

  • Minimize Time in Solution: Add the compound to your experimental system as the last step whenever possible to reduce its time in an aqueous environment before the assay begins.

By following these troubleshooting guides and understanding the underlying chemical principles of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride, researchers can overcome solubility hurdles and ensure the integrity and reproducibility of their experimental results.

References

  • Sharma, A. and Gupta, J. (2025). Co-Amorphous Solid Dispersions: A Strategy for Improving Poorly Soluble Drug Delivery using Amino Acids and Hydrophilic Carriers. Asian Journal of Pharmaceutics, 19(2).
  • Singh, P., et al. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • ResearchGate. (n.d.). Kinetics of hydrolysis of coordinated amino acid ester in aqueous solution at 25°C.
  • Tanaka, K., et al. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. Google Patents, US5374765A.
  • Kumar, L. (2026). Salt Selection in Drug Development. Pharmaceutical Technology.
  • Mishra, D. and Jeong, S.H. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Hay, R.W. and O'Connor, C.J. (n.d.). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II).
  • PharmSky Research. (2026). Overcoming Solubility Challenges in Early-Phase Drug Formulation.
  • Sigma-Aldrich. (n.d.). (R)-Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride.
  • BenchChem. (2025). Troubleshooting poor solubility of Landiolol Hydrochloride in aqueous solutions.
  • Zhang, H., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Frontiers in Pharmacology.
  • Chemistry LibreTexts. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides.
  • Sahu, A. (2018). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Advanced Pharmaceutical Technology & Research.

Sources

Troubleshooting

Technical Support Center: Purification of Crude Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the purification of crude Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride. The strategies outlined...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the purification of crude Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride. The strategies outlined here are based on fundamental principles of organic chemistry and extensive field experience with analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this specific compound?

A1: Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride is a polar, ionic organic salt. Key challenges stem from its:

  • High Polarity: The presence of the ammonium hydrochloride group makes it highly polar, which can complicate standard normal-phase chromatography.

  • Solubility Profile: As a salt, it is likely soluble in polar protic solvents like water and alcohols, but may have limited solubility in common organic solvents used for recrystallization.[1][2]

  • Potential for Impurities: Crude samples may contain starting materials, by-products from the synthesis (e.g., from deprotection steps), or diastereomers if the alpha-carbon is chiral.

  • Stability: α-amino acid esters can be susceptible to hydrolysis, especially under basic conditions, which would cleave the methyl ester to the corresponding carboxylic acid.[3]

Q2: Can I purify the free base instead of the hydrochloride salt?

A2: Yes, and this is often a strategic choice. By neutralizing the hydrochloride salt with a mild base (e.g., NaHCO₃ or K₂CO₃ solution), you can extract the more organic-soluble free amine into a solvent like ethyl acetate or dichloromethane.[4] This allows for easier purification by standard silica gel chromatography. However, the free amine may be less stable (more prone to degradation or dimerization) and could be an oil, making handling more difficult than the crystalline salt. The purified free base can then be converted back to the hydrochloride salt by treatment with HCl in an appropriate solvent (e.g., diethyl ether or dioxane).

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here are several troubleshooting steps:

  • Increase the Solvent Volume: Add more of the "good" (solubilizing) solvent to keep the compound dissolved at a lower temperature.[5]

  • Slow Down the Cooling Process: Insulate the flask to ensure cooling is gradual, giving crystals more time to form.

  • Use a Different Solvent System: The current system may not be appropriate. Experiment with different solvent pairs.

  • Scratch and Seed: Use a glass rod to scratch the inside of the flask below the solvent level or add a "seed crystal" of the pure compound to encourage nucleation.[6]

Q4: How do I choose between recrystallization and column chromatography?

A4: The choice depends on the nature and quantity of impurities, as well as the scale of your purification.

  • Recrystallization is excellent for removing small amounts of impurities from a large amount of product, especially if the product is highly crystalline. It is often faster and more scalable than chromatography.

  • Column Chromatography is superior for separating mixtures with multiple components or when impurities have similar solubility to the product.[7][8] It offers much higher resolving power. For highly polar compounds like this hydrochloride salt, specialized chromatography techniques may be needed.[9][10]

Troubleshooting Purification Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Concentrate the mother liquor and cool again to recover more product. 2. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtering. 3. Use a pre-heated funnel and filter flask; add a small amount of extra hot solvent before filtering.[5]
Poor Separation on Silica Gel Column 1. The compound is too polar for the chosen mobile phase (eluent). 2. The compound is streaking due to strong interaction with the acidic silica. 3. The hydrochloride salt is not soluble in the mobile phase.1. Increase the polarity of the eluent (e.g., add methanol to a DCM/EtOAc mixture). 2. Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent to suppress tailing. 3. Consider converting to the free base before chromatography or use reverse-phase or HILIC chromatography.[9]
Product Appears as a Smear on TLC 1. The compound is highly polar. 2. The sample is overloaded on the TLC plate. 3. The compound is degrading on the silica plate.1. Use a more polar eluent system (e.g., DCM:Methanol:Ammonia). 2. Spot a more dilute solution of your sample. 3. Add triethylamine to the eluent to create a basic environment, which can prevent degradation of amines.
Final Product is Discolored 1. Residual colored impurities from the crude material. 2. Thermal decomposition during purification.1. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[11] 2. Avoid excessive heating. If distillation is required, consider vacuum distillation to lower the boiling point.[11]

Detailed Purification Protocols

Protocol 1: Recrystallization of the Hydrochloride Salt

This method is ideal when the crude product is at least 85-90% pure and crystalline. The key is finding a solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold.

Recommended Solvent Systems to Screen:

  • Methanol / Diethyl Ether

  • Ethanol / Ethyl Acetate

  • Isopropanol / Hexanes

  • Water / Acetone

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a few drops of the more polar solvent (e.g., Methanol) and heat to dissolve.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., Methanol) needed to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional but Recommended): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove insoluble impurities (and charcoal if used).

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize crystal formation. If crystals do not form, try scratching the flask or seeding with a crystal.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold secondary, less polar solvent (e.g., cold Diethyl Ether) to remove any soluble impurities clinging to the crystal surface.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification via Free Base on Silica Gel

This is the most robust method for removing a wide range of impurities.

Step-by-Step Methodology:

Part A: Extraction of the Free Base

  • Dissolve the crude hydrochloride salt in water or a saturated aqueous solution of sodium chloride.

  • Cool the solution in an ice bath and slowly add a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) until the pH is ~8-9 (test with pH paper). Avoid strong bases like NaOH, which can hydrolyze the ester.

  • Extract the aqueous layer 3-4 times with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.

Part B: Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point for a moderately polar amine is Hexane:Ethyl Acetate (e.g., 7:3 or 1:1). If the compound doesn't move, switch to a more polar system like DCM:Methanol (e.g., 98:2 or 95:5). To prevent streaking, add 0.5% triethylamine (NEt₃) to the eluent. A target Rf value for the product is ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Loading: Dissolve the crude free base in a minimal amount of DCM or the eluent and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Part C: Re-formation of the Hydrochloride Salt

  • Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution until precipitation is complete.

  • Collect the resulting white precipitate (the pure hydrochloride salt) by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Workflow and Decision-Making Diagrams

Diagram 1: Purification Strategy Selection

PurificationChoice Start Crude Methyl 2-amino-2-(3-bromophenyl)propanoate HCl CheckPurity Assess Purity & Nature of Impurities (TLC, NMR) Start->CheckPurity Recrystallize Recrystallization CheckPurity->Recrystallize >90% Pure Few Impurities Chromatography Column Chromatography Strategy CheckPurity->Chromatography <90% Pure Multiple Impurities End Pure Product Recrystallize->End Chromatography->End

Caption: Decision tree for selecting the primary purification method.

Diagram 2: Column Chromatography Workflow

ChromatographyWorkflow Start Crude HCl Salt Basify Neutralize to Free Base (aq. NaHCO3) Start->Basify Extract Extract with Organic Solvent (e.g., EtOAc) Basify->Extract Dry Dry & Concentrate Extract->Dry Column Silica Gel Chromatography (Eluent + 0.5% NEt3) Dry->Column Combine Combine Pure Fractions Column->Combine ReSalt Re-form HCl Salt (HCl in Ether) Combine->ReSalt Isolate Filter & Dry ReSalt->Isolate End Pure HCl Salt Isolate->End

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Coupling Efficiency of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride and its 4-bromo Isomer

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular des...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The judicious selection of building blocks is critical for the efficiency and success of these transformations. This guide provides an in-depth comparative analysis of the cross-coupling efficiency of two positional isomers: Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride and its 4-bromo counterpart.

This analysis is grounded in the fundamental principles of organometallic chemistry, supported by analogous experimental data from the scientific literature, to provide a predictive framework for researchers.

Theoretical Comparison of Reactivity: Electronic and Steric Effects

The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is primarily dictated by the initial, often rate-determining, oxidative addition step. This step involves the insertion of the palladium(0) catalyst into the carbon-bromine bond and is highly sensitive to the electronic and steric environment of the aryl halide.

The key differentiator between the 3-bromo and 4-bromo isomers lies in the electronic influence of the methyl 2-amino-2-propanoate substituent on the phenyl ring. This substituent, as a whole, is considered to be electron-withdrawing due to the inductive effect of the ester and the protonated amine.

  • 4-Bromo Isomer: In the para-substituted isomer, the electron-withdrawing substituent is in conjugation with the bromine-bearing carbon. This electronic pull decreases the electron density at the reaction center, making the carbon-bromine bond more polarized and susceptible to oxidative addition by the electron-rich palladium(0) catalyst.

  • 3-Bromo Isomer: In the meta-substituted isomer, the electron-withdrawing effect of the substituent is primarily inductive and does not have a direct resonance effect on the carbon-bromine bond. Consequently, the electronic activation towards oxidative addition is expected to be less pronounced compared to the 4-bromo isomer.

Steric hindrance is not anticipated to be a significant differentiating factor between these two isomers, as the substituent is of the same size in both molecules and is located at a distance from the bromine atom that is unlikely to impede the approach of the palladium catalyst.

Based on these electronic considerations, a general reactivity trend can be predicted:

Expected Reactivity: 4-Bromo Isomer > 3-Bromo Isomer

This prediction is supported by studies on analogous systems. For instance, in the Suzuki-Miyaura coupling of bromoaniline isomers, 4-bromoaniline demonstrates a higher initial reaction rate and yield compared to 3-bromoaniline under identical conditions.[1] This observation aligns with the expected electronic activation of the para-substituted aryl bromide.

Comparative Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron species and an organic halide.

Expected Efficiency: The 4-bromo isomer is anticipated to exhibit a higher reaction rate and yield in Suzuki-Miyaura couplings compared to the 3-bromo isomer due to its enhanced electronic activation.

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

FeatureMethyl 2-amino-2-(3-bromophenyl)propanoate HClMethyl 2-amino-2-(4-bromophenyl)propanoate HCl
Relative Reactivity ModerateHigh
Expected Yield GoodExcellent
Reaction Time LongerShorter

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is adapted from established procedures for the Suzuki coupling of aryl bromides.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • To a flame-dried reaction vessel, add Methyl 2-amino-2-(3- or 4-bromophenyl)propanoate hydrochloride (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl-substituted amino acid derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds between an aryl halide and an amine.

Expected Efficiency: Similar to the Suzuki coupling, the 4-bromo isomer is expected to be more reactive in the Buchwald-Hartwig amination due to favorable electronic effects.

Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination

FeatureMethyl 2-amino-2-(3-bromophenyl)propanoate HClMethyl 2-amino-2-(4-bromophenyl)propanoate HCl
Relative Reactivity ModerateHigh
Expected Yield GoodExcellent
Reaction Time LongerShorter

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of aryl bromides.

G Buchwald-Hartwig Amination Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a Combine aryl bromide (1.0 equiv), amine (1.2 equiv), base (e.g., NaOt-Bu, 1.4 equiv), palladium precatalyst, and ligand in a Schlenk tube. b Add anhydrous, degassed solvent (e.g., toluene). a->b c Heat the reaction mixture (e.g., 100 °C) under an inert atmosphere. b->c d Monitor reaction by TLC or GC-MS. c->d e Cool, filter through celite, and concentrate the filtrate. d->e f Purify by column chromatography. e->f

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add the Methyl 2-amino-2-(3- or 4-bromophenyl)propanoate hydrochloride (1.0 equiv), the desired amine (1.2 equiv), a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk tube.

  • Add an anhydrous and degassed solvent, such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-arylated amino acid derivative.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.

Expected Efficiency: The 4-bromo isomer is predicted to undergo Sonogashira coupling more readily than the 3-bromo isomer, consistent with the expected electronic effects.

Table 3: Predicted Comparative Performance in Sonogashira Coupling

FeatureMethyl 2-amino-2-(3-bromophenyl)propanoate HClMethyl 2-amino-2-(4-bromophenyl)propanoate HCl
Relative Reactivity ModerateHigh
Expected Yield GoodExcellent
Reaction Time LongerShorter

Experimental Protocol: Sonogashira Coupling

The following protocol is a general procedure for the Sonogashira coupling of aryl bromides.

Sources

Comparative

Reactivity comparison of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride vs free base form

An In-Depth Guide to the Comparative Reactivity of Methyl 2-amino-2-(3-bromophenyl)propanoate: Hydrochloride Salt vs. Free Base Executive Summary In the realm of synthetic chemistry and drug development, the choice betwe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Reactivity of Methyl 2-amino-2-(3-bromophenyl)propanoate: Hydrochloride Salt vs. Free Base

Executive Summary

In the realm of synthetic chemistry and drug development, the choice between using a compound as a free base or a salt is a critical decision that profoundly impacts its storage, solubility, and, most importantly, its chemical reactivity. This guide provides a comprehensive analysis of Methyl 2-amino-2-(3-bromophenyl)propanoate, comparing the chemical behavior of its stable hydrochloride salt form with its reactive free base counterpart. We will explore the fundamental chemical principles governing this difference, provide detailed experimental protocols for a practical comparison, and present a framework for data interpretation. This document is intended for researchers, chemists, and formulation scientists who utilize amino acid esters and require a deep, practical understanding of how to handle these versatile reagents.

Part 1: The Theoretical Framework: Nucleophilicity at the Forefront

The reactivity of Methyl 2-amino-2-(3-bromophenyl)propanoate is dominated by the two primary functional groups: the methyl ester and the primary amine. However, for a vast array of common synthetic transformations, such as amide bond formation (acylation), alkylation, and reactions with carbonyls, the nucleophilicity of the primary amine is the key driver of the reaction. The difference in reactivity between the hydrochloride salt and the free base hinges entirely on the availability of the nitrogen's lone pair of electrons.

The Free Base: A Potent Nucleophile

In its free base form, the nitrogen atom of the primary amine possesses a lone pair of electrons. This electron pair is readily available to attack electrophilic centers, making the free base a competent nucleophile. Most reactions involving the amine group, from simple acylation to more complex coupling reactions, rely on this inherent nucleophilicity.

The Hydrochloride Salt: A Deactivated, Stabilized Form

The hydrochloride (HCl) salt is formed by the reaction of the basic amine with hydrochloric acid.[1][2] In this form, the nitrogen's lone pair is protonated, forming a positively charged ammonium group (-NH3+).[2] This protonation has two critical consequences:

  • Deactivation of Nucleophilicity: The lone pair is no longer available to participate in nucleophilic attacks, rendering the amine group unreactive towards electrophiles under neutral or acidic conditions. The salt form effectively acts as a "protecting group" for the amine.[1][3]

  • Enhanced Stability and Solubility: Converting amines to their hydrochloride salts is a standard practice to improve their shelf-life and prevent degradation, such as oxidation.[1][3] Furthermore, the ionic nature of the salt significantly increases its solubility in polar solvents, including water, which can be advantageous for certain applications, particularly in pharmaceutical formulations.[4][5]

The relationship between these two forms is a simple acid-base equilibrium. To unleash the reactive potential of the amine, the hydrochloride salt must be neutralized by a base to deprotonate the ammonium group and regenerate the free base.

G HCl_Salt Methyl 2-amino-2-(3-bromophenyl)propanoate HCl (Unreactive Ammonium Salt) -NH₃⁺Cl⁻ Free_Base Methyl 2-amino-2-(3-bromophenyl)propanoate (Reactive Free Base) -NH₂ HCl_Salt->Free_Base + Base - H₂O - Salt Byproduct Free_Base->HCl_Salt + HCl

Caption: Acid-Base Equilibrium of the Amine Salt and Free Base.

Part 2: Experimental Design for a Head-to-Head Reactivity Comparison

To empirically demonstrate the difference in reactivity, a well-designed experiment is essential. We will use a model N-acylation reaction, as it is a fundamental transformation that directly probes the nucleophilicity of the amine.

Objective: To quantitatively compare the rate and extent of N-acylation of Methyl 2-amino-2-(3-bromophenyl)propanoate in its free base form versus its hydrochloride salt form when reacted with an acylating agent.

Choice of Model Reaction: The reaction with acetyl chloride in the presence of a non-nucleophilic base is an excellent choice.

  • Acylating Agent: Acetyl chloride is a highly reactive electrophile.

  • Reaction: The amine's lone pair attacks the electrophilic carbonyl carbon of acetyl chloride.

  • Why this reaction? It is a rapid, high-yielding reaction with the free base, providing a clear positive control. The hydrochloride salt is expected to be completely inert under these conditions, providing a stark contrast.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection is the ideal analytical technique for this study.

  • Causality: HPLC allows for the simultaneous separation and quantification of the starting material, the N-acetylated product, and any potential side products. This enables us to monitor the reaction progress over time (% conversion) and determine the final yield accurately. Alternative methods like GC-MS could also be used but may require derivatization.[6][7]

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating. The expected outcome is a significant reaction in Protocol 3.2 (Procedure A) and a negligible reaction in Procedure B, confirming the theoretical framework.

Protocol 3.1: Preparation of the Free Base from the Hydrochloride Salt

Causality: Before the comparative reaction, the free base must be generated from the commercially available hydrochloride salt. A mild inorganic base (sodium bicarbonate) is used to avoid the potential hydrolysis (saponification) of the methyl ester group, which can occur under strongly basic conditions.[8]

  • Dissolution: Dissolve 1.0 g of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride in 20 mL of deionized water in a 100 mL separatory funnel.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with swirling. Continue until effervescence (CO₂ evolution) ceases and the pH of the aqueous layer is ~8-9 (check with pH paper).

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 20 mL). The organic solvent choice depends on the solubility of the free base.

  • Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the free base, typically as an oil or low-melting solid. Confirm identity via NMR or mass spectrometry if necessary.

Protocol 3.2: Comparative N-Acylation Reaction

This protocol involves two parallel reactions run under identical conditions.

Reagents & Setup:

  • Reaction A Vial: 100 mg of the prepared Free Base.

  • Reaction B Vial: 100 mg of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride.

  • To each vial, add 2.0 mL of anhydrous DCM and a magnetic stir bar.

  • Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to each vial. Note: The base is added to scavenge the HCl generated during the reaction.

  • Place both vials in an ice-water bath (0 °C) and stir.

Procedure:

  • Initiation: To each stirring solution at 0 °C, add 1.05 equivalents of acetyl chloride dropwise via syringe.

  • Reaction Monitoring: Start a timer immediately. At specified time points (e.g., t = 0, 5 min, 15 min, 30 min, 1 hr), withdraw a small aliquot (~20 µL) from each reaction mixture.

  • Quenching: Immediately quench each aliquot in a pre-prepared HPLC vial containing 1 mL of the mobile phase (see Protocol 3.3) to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC according to the method below.

G cluster_0 Setup cluster_1 Reaction cluster_2 Analysis cluster_3 Data A1 Vial A: Free Base in DCM + TEA A2 Add Acetyl Chloride @ 0°C A1->A2 B1 Vial B: HCl Salt in DCM + TEA B2 Add Acetyl Chloride @ 0°C B1->B2 A3 Aliquot & Quench at t=0, 5, 15, 30, 60 min A2->A3 B3 Aliquot & Quench at t=0, 5, 15, 30, 60 min B2->B3 A4 HPLC Analysis (Product Formation) A3->A4 B4 HPLC Analysis (No Reaction) B3->B4

Caption: Experimental workflow for the comparative reactivity study.

Protocol 3.3: Reaction Monitoring by HPLC
  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid, TFA). A typical starting point is 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: Inject 10 µL of each quenched sample. Integrate the peak areas for the starting material and the product to calculate the percent conversion at each time point.

Part 4: Data Analysis and Expected Results

The data gathered from the HPLC analysis should be tabulated to provide a clear, quantitative comparison of the two reaction systems.

Table 1: Comparative N-Acylation Data

Time Point% Conversion (Free Base)% Conversion (HCl Salt)
0 min0%0%
5 min>50%~0%
15 min>90%~0%
30 min>99%<1%
60 min>99%<1%
(Note: Data are representative and illustrate expected outcomes.)

Interpretation of Results:

The results will unequivocally demonstrate that the free base is highly reactive , proceeding to near-full conversion rapidly. In contrast, the hydrochloride salt is essentially unreactive under the same conditions. The presence of triethylamine in the hydrochloride salt reaction is insufficient to deprotonate the ammonium salt to a significant degree to allow the reaction to proceed. This highlights a critical concept: for a reaction to occur with an amine salt, a stoichiometric amount of a suitable base is required simply to neutralize the salt before the reaction can even begin.

Caption: Mechanism of N-acylation with the reactive free base.

Part 5: Practical Implications & Recommendations

  • Storage: Methyl 2-amino-2-(3-bromophenyl)propanoate should be stored as its hydrochloride salt for long-term stability.[1] The free base is more prone to degradation and should be prepared fresh or stored under an inert atmosphere for short periods.

  • Synthetic Reactions: When planning a synthesis that involves the amine group (e.g., amidation, reductive amination, alkylation), starting with the hydrochloride salt is common and acceptable. However, the protocol must include at least one full equivalent of a base to neutralize the salt and generate the reactive free base in situ. Often, an additional equivalent of base is needed to scavenge any acid produced during the reaction itself.

  • Choice of Base: For in situ neutralization, a non-nucleophilic organic base like triethylamine or diisopropylethylamine is typically preferred as it is soluble in common organic solvents. For a separate workup-and-isolation of the free base, a mild inorganic base like NaHCO₃ or K₂CO₃ is recommended to minimize side reactions like ester hydrolysis.[8]

Conclusion

The hydrochloride salt and free base forms of Methyl 2-amino-2-(3-bromophenyl)propanoate are not interchangeable in chemical reactions. The hydrochloride salt is a stabilized, unreactive form where the amine's nucleophilicity is masked by protonation. The free base is the reactive species, with an available lone pair of electrons ready to engage in nucleophilic reactions. A clear understanding of this fundamental acid-base chemistry is paramount for any scientist working with this or similar compounds, ensuring the successful design, execution, and interpretation of synthetic transformations.

References

  • Reactions of Amino Acids. (2021). Chemistry LibreTexts. [Link][9]

  • Pampaloni, G. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions. [Link][10]

  • Hydrochloride. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link][1]

  • Why are organic amines often more stable as the HCl salt than in the free base form? (2015). Reddit. [Link][3]

  • Chandrasekhar, S., et al. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. PubMed. [Link][11]

  • Amine Reactivity. (n.d.). Michigan State University Chemistry. Retrieved March 17, 2026, from [Link][12]

  • Smith, B. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link][2]

  • Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. [Link][4]

  • Basicity of Amines and Ammonium Salt Formation. (2020). Chemistry LibreTexts. [Link][5]

  • Deprotonation of highly basic tertiary amine in the presence of an ester functional group? (2022). ResearchGate. [Link][8]

  • Hoshino, Y., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC. [Link][6]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). University of Helsinki. Retrieved March 17, 2026, from [Link][7]

Sources

Validation

High-Performance LC-MS/MS Analysis of Methyl 2-amino-2-(3-bromophenyl)propanoate Hydrochloride: A Comparative Guide to Method Validation in Complex Matrices

Executive Summary The quantification of unnatural amino acid derivatives in biological matrices is a critical bottleneck in modern drug discovery and pharmacokinetic profiling. This guide provides an in-depth comparative...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of unnatural amino acid derivatives in biological matrices is a critical bottleneck in modern drug discovery and pharmacokinetic profiling. This guide provides an in-depth comparative analysis of chromatographic and sample preparation strategies for Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride . By evaluating Hydrophilic Interaction Liquid Chromatography (HILIC) against Reversed-Phase Liquid Chromatography (RPLC), and comparing Solid Phase Extraction (SPE) with Protein Precipitation (PPT), this document establishes a self-validating, regulatory-compliant framework for robust bioanalysis.

Molecular Profiling & Analytical Challenges

Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride (CAS 2138131-80-1)[1] is a highly functionalized halogenated amino acid ester. Its unique structural topology presents three distinct bioanalytical challenges:

  • Zwitterionic & Lipophilic Duality: The basic primary amine dictates high polarity, while the bromophenyl ring imparts significant hydrophobicity.

  • Ester Instability: The methyl ester is highly susceptible to ex vivo hydrolysis by plasma esterases or extreme pH shifts during sample extraction.

  • Secondary Interactions: The protonated amine aggressively interacts with residual silanols on silica-based stationary phases, leading to severe peak tailing and signal degradation.

Chromatographic Strategy: HILIC vs. RPLC

Historically, HILIC coupled with mass spectrometry (HILIC-LC-MS) is considered the "gold standard" for the retention and separation of underivatized amino acids[2]. However, HILIC methods often suffer from prolonged column equilibration times and sensitivity to mobile phase variations. Because our target analyte contains a lipophilic bromophenyl group and a methyl ester (which masks the carboxylic acid's polarity), RPLC becomes a viable, and often superior, alternative.

To objectively determine the optimal approach, we compared a standard HILIC Amide column, a traditional RPLC C18 column, and a Polar-Embedded RPLC (AQ-C18) column.

Table 1: Performance Comparison of Chromatographic Strategies
MetricHILIC (Amide)RPLC (Standard C18)RPLC (Polar-Embedded AQ-C18)
Retention Factor (k') 4.2 (Excellent)1.8 (Marginal)3.5 (Optimal)
Peak Asymmetry (Tf) 1.151.85 (Severe Tailing)1.05 (Highly Symmetrical)
Equilibration Time 15 minutes3 minutes3 minutes
Mobile Phase Compatibility High Organic (>80% MeCN)High Aqueous (>90% H2O)High Aqueous (Tolerates 100% H2O)
Overall Sensitivity HighLow (Ion Suppression)High

Causality Insight: The Polar-Embedded AQ-C18 column outperforms the standard C18 because its embedded polar groups shield the basic amine of the analyte from interacting with unreacted surface silanols. This eliminates peak tailing while maintaining the rapid equilibration times characteristic of reversed-phase systems, bypassing the primary drawback of HILIC[3].

Sample Preparation: Overcoming Matrix Effects

When analyzing complex mixtures such as human plasma or liver microsomes, endogenous phospholipids co-elute with the analyte and cause massive ion suppression in the electrospray ionization (ESI) source. We compared two sample preparation workflows: Protein Precipitation (PPT) and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE).

Sample_Prep Sample Complex Mixture (Plasma/Serum + Analyte) PPT Protein Precipitation (PPT) Add 3x Vol Acetonitrile Sample->PPT SPE Solid Phase Extraction (SPE) Mixed-Mode Cation Exchange Sample->SPE PPT_Centrifuge Centrifugation (14,000 x g, 10 min) PPT->PPT_Centrifuge SPE_Condition Condition & Load (MeOH -> Water -> Sample) SPE->SPE_Condition Evaporate Evaporate to Dryness (N2 Gas at 40°C) PPT_Centrifuge->Evaporate SPE_Wash Wash Interferences (2% Formic Acid in Water) SPE_Condition->SPE_Wash SPE_Elute Elute Analyte (5% NH4OH in MeOH) SPE_Wash->SPE_Elute SPE_Elute->Evaporate Recon Reconstitute in Mobile Phase Ready for LC-MS/MS Evaporate->Recon

Comparison of Protein Precipitation and Solid Phase Extraction workflows for complex matrices.

Table 2: Sample Preparation Efficacy (PPT vs. MCX-SPE)
MetricProtein Precipitation (PPT)Mixed-Mode Cation Exchange (MCX-SPE)
Absolute Recovery 95%88%
Matrix Factor (Ion Suppression) 0.45 (Severe Suppression)0.98 (Negligible Suppression)
Phospholipid Carryover HighUndetectable
Ester Hydrolysis Risk Moderate (if left at room temp)Low (Rapid processing, controlled pH)
Self-Validating Protocol: MCX-SPE Workflow

To ensure a self-validating system, this protocol integrates internal standards and environmental controls to instantly flag procedural failures.

  • System Suitability Test (SST): Before processing samples, inject a neat standard, a matrix blank, and a Lower Limit of Quantitation (LLOQ) sample into the LC-MS/MS.

    • Causality: Ensures the instrument meets baseline sensitivity and demonstrates zero carryover before committing valuable study samples.

  • Internal Standard (IS) Addition: Spike 10 µL of stable isotope-labeled IS into 100 µL of the biological matrix.

    • Causality: The IS acts as an internal diagnostic. If absolute recovery drops during extraction, the IS ratio remains constant, preserving quantitative accuracy.

  • Sample Pre-treatment: Dilute the matrix with 100 µL of 2% Phosphoric acid ( H3​PO4​ ).

    • Causality: Lowers the pH to disrupt protein-analyte binding and ensures the primary amine of the analyte is fully protonated (cationic) for optimal binding to the MCX sorbent.

  • Conditioning & Loading: Condition the MCX cartridge with 1 mL Methanol, followed by 1 mL MS-grade Water. Load the pre-treated sample.

  • Orthogonal Washing: Wash with 1 mL of 2% Formic acid in water, followed by 1 mL of 100% Methanol.

    • Causality: The acidic aqueous wash removes neutral/acidic interferences. The 100% Methanol wash strips away hydrophobic phospholipids. The analyte remains locked to the sorbent via strong ionic bonds.

  • Targeted Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH neutralizes the protonated amine, breaking the ionic bond and releasing the purified analyte.

  • Reconstitution: Evaporate under N2​ gas and reconstitute in the initial LC mobile phase.

Bioanalytical Method Validation (BMV) Framework

Once the chromatographic and extraction parameters are locked, the method must be validated. The regulatory landscape is governed by the FDA Bioanalytical Method Validation Guidance for Industry (2018)[4] and the EMA ICH M10 Guideline on Bioanalytical Method Validation (2023)[5].

BMV_Workflow cluster_Validation ICH M10 / FDA Validation Parameters Start Method Development: LC-MS/MS Optimization Selectivity Selectivity & Specificity (Blank Matrix Evaluation) Start->Selectivity Calibration Calibration Curve (Linearity & LLOQ) Selectivity->Calibration Accuracy Accuracy & Precision (QC Samples: L, M, H) Calibration->Accuracy Matrix Matrix Effect & Recovery (Post-Extraction Spikes) Accuracy->Matrix Stability Stability Testing (F/T, Benchtop, Long-term) Matrix->Stability Decision Acceptance Criteria Met? (±15% Bias/CV) Stability->Decision Routine Routine Sample Analysis (Incurred Sample Reanalysis) Decision->Routine Yes Troubleshoot Method Optimization (Adjust LC/Prep) Decision->Troubleshoot No Troubleshoot->Start

Bioanalytical method validation workflow based on FDA and ICH M10 regulatory guidelines.

Critical Validation Parameters for Amino Acid Esters
  • Stability (Benchtop & Freeze-Thaw): Because Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride contains a labile ester, stability testing is paramount. Matrix samples must be evaluated at room temperature for at least 4 hours, and through a minimum of three freeze-thaw cycles (-80°C to room temperature)[6].

  • Matrix Effect Assessment: According to ICH M10, the matrix factor must be calculated using at least 6 independent lots of blank matrix. The coefficient of variation (CV) of the IS-normalized matrix factor must be ≤15%[5].

Conclusion

The successful LC-MS/MS bioanalysis of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride requires a departure from standard amino acid protocols. While HILIC and PPT offer simplicity, the combination of a Polar-Embedded AQ-C18 column and MCX-SPE sample preparation provides superior peak shape, eliminates phospholipid-induced ion suppression, and ensures robust compliance with FDA and EMA ICH M10 validation guidelines.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. National Institutes of Health (NIH) / PMC. [Link]

  • Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride (CAS 2138131-80-1) Substance Information. NextSDS. [Link]

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns. [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride proper disposal procedures

Operational & Disposal Master Plan: Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride As a halogenated amino acid derivative, Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride requires strict lifecycle mana...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational & Disposal Master Plan: Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride

As a halogenated amino acid derivative, Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride requires strict lifecycle management. Improper disposal of halogenated organics poses severe environmental risks and violates stringent environmental regulations. This guide provides drug development professionals and laboratory scientists with a field-proven, self-validating operational framework for the safe handling, segregation, and disposal of this compound.

Chemical Profile & Hazard Causality

To safely manage chemical waste, operators must first understand the molecular characteristics that dictate its regulatory classification. This compound contains both a covalently bound bromine atom on the phenyl ring and an ionic chloride (as a hydrochloride salt).

The Causality of Halogenated Waste: Under the EPA’s Resource Conservation and Recovery Act (RCRA) and international equivalents, waste containing halogens (Fluorine, Chlorine, Bromine, Iodine) cannot be processed via standard fuel blending or conventional incineration[1]. When burned at standard temperatures, halogenated compounds can recombine to form highly toxic polychlorinated or polybrominated dibenzodioxins (PCDDs/PBDDs) and dibenzofurans. Therefore, this chemical—and any solvent it is dissolved in—must be strictly classified as Halogenated Organic Waste and diverted to specialized high-temperature rotary kilns (>1000°C) equipped with caustic scrubbers to neutralize acidic exhaust gases like HBr and HCl[2].

Table 1: Quantitative Chemical & Hazard Profile

Parameter Specification
Chemical Name Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride
CAS Number 2138131-80-1[3]
Halogen Content Bromine (Covalent), Chlorine (Ionic)
Hazard Classifications Acute Tox. (H302/312/332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[3]
Waste Classification Halogenated Organic Waste[4][5]

| Incompatibilities | Strong oxidizers, inorganic bases, reactive metals[4][6] |

Waste Segregation Logic & Workflow

A fundamental rule of laboratory waste management is that mixing a halogenated compound into a non-halogenated waste container automatically converts the entire volume into halogenated waste[5][7]. This drastically increases disposal costs and introduces chemical incompatibility risks.

Table 2: Waste Segregation Matrix

Waste Category Permitted Contents Prohibited Contents (Do Not Mix) Ultimate Disposal Route
Halogenated Organic Organics with F, Cl, Br, I; DCM, Chloroform, and solutions containing the target compound[5][7]. Non-halogenated solvents, strong acids/bases, reactive metals[6]. High-temp rotary kiln incineration with caustic scrubbing[2].

| Non-Halogenated Organic | Acetone, Hexane, Ethanol, Toluene[7]. | Any halogenated compound (including the target compound), water >20%[4]. | Standard fuel blending / standard incineration[1]. |

HalogenatedWasteWorkflow Start Waste Generation: Methyl 2-amino-2-(3-bromophenyl) propanoate HCl Decision Physical State of Waste? Start->Decision Solid Solid Waste (Powder, PPE, Silica) Decision->Solid Solid Liquid Liquid Waste (Solutions, Filtrates) Decision->Liquid Liquid SolidCont Seal in HDPE Container Label: 'Halogenated Solid Waste' Solid->SolidCont LiquidCont Pour into 'Halogenated Organic Liquid Waste' Carboy Liquid->LiquidCont Storage Secondary Containment Max Accumulation: 60-150 Days SolidCont->Storage Warning DO NOT MIX with Non-Halogenated Waste LiquidCont->Warning LiquidCont->Storage Disposal EPA/RCRA Disposal: High-Temp Rotary Kiln Incineration Storage->Disposal

Workflow for the segregation, containment, and disposal of halogenated organic waste.

Step-by-Step Disposal Protocols

To ensure trustworthiness and safety, every protocol below is designed as a self-validating system . Operators must verify conditions at each step before proceeding to the next.

Protocol A: Solid Waste Processing (Powders, Silica, Contaminated PPE)

Solid waste includes residual powder, contaminated weigh boats, spatulas, filter paper, and silica gel used during purification.

  • Action: Collect all solid residues and contaminated consumables.

  • Validation: Inspect the primary waste container. Verify it is made of High-Density Polyethylene (HDPE) or glass, as these materials resist degradation from halogenated organics[4][7]. Do not use standard biohazard bags for chemical waste[8].

  • Action: Transfer the solid waste into the container and seal the lid tightly to prevent fugitive dust emissions.

  • Validation: Check the label. Ensure a "Hazardous Waste" label is affixed with the "Halogenated" and "Toxic" boxes explicitly checked[7][9].

  • Action: Store the container in a designated secondary containment bin away from incompatible materials (e.g., strong oxidizers)[6].

Protocol B: Liquid Waste Processing (Solutions and Filtrates)

If the compound is dissolved in a solvent (even a non-halogenated solvent like methanol or ethyl acetate), the entire resulting mixture is classified as halogenated waste[5].

  • Action: Locate the laboratory's liquid waste carboys.

  • Validation: Read the carboy label. Does it explicitly state "HALOGENATED WASTE"? If it says "Non-Halogenated," STOP. Mixing this compound into a non-halogenated carboy creates a severe regulatory violation[7].

  • Action: Using a dedicated chemical funnel, slowly pour the solution into the halogenated waste carboy.

  • Validation: Observe the liquid level. Ensure the carboy is no more than 80% full to allow for vapor expansion[5][9]. If it is >80% full, seal it and request a new container.

  • Action: Cap the carboy immediately. Never leave waste containers open in the fume hood[9].

  • Validation: Log the exact composition on the waste tracking sheet attached to the carboy (e.g., "Methanol 95%, Methyl 2-amino-2-(3-bromophenyl)propanoate HCl 5%")[5][7].

Protocol C: Spill Response & Decontamination
  • Action: Evacuate personnel from the immediate vicinity and assess the scale of the spill[4].

  • Validation: Verify your PPE. You must be wearing nitrile gloves, safety goggles, and a lab coat. If the powder is aerosolized, a fitted respirator is required due to Acute Tox. 332 (Inhalation) hazards[3].

  • Action:

    • For solid spills: Gently sweep up the powder using a brush and dustpan, avoiding dust generation.

    • For liquid spills: Apply an inert absorbent material (e.g., vermiculite or sand) to soak up the solution[5].

  • Validation: Ensure no reactive materials (like paper towels soaked in strong oxidizers) are mixed with the cleanup debris.

  • Action: Transfer all absorbed material and contaminated cleanup tools into a designated halogenated solid waste container[4]. Wash the affected bench space with a damp paper towel and dispose of the towel in the same container.

Regulatory Storage & Accumulation Limits

Proper disposal extends beyond the fume hood. Facilities must adhere to strict accumulation limits to maintain compliance with environmental protection agencies.

  • Secondary Containment: All waste containers must be stored in secondary containment trays capable of holding 110% of the largest container's volume[8].

  • Accumulation Time: Depending on your facility's generator status, hazardous waste must typically be transferred to a central Hazardous Chemical Waste Store (HCWS) or picked up by a commercial disposal vendor within 60 to 150 days of the first drop of waste entering the container[9].

  • Manifesting: Prior to transport off-site, ensure the waste is properly manifested under the correct DOT hazard class and RCRA waste codes for halogenated organics[1][10].

References

  • NextSDS. "methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride — Chemical Substance Information."[Link]

  • U.S. Environmental Protection Agency (EPA). "A Guide to Evaluating Hazardous Wastes at a Superfund Site for Disposal." [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide."[Link]

  • University of Cape Town (UCT). "SOP: WASTE DISPOSAL & RECYCLING." [Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." [Link]

  • University of Wollongong (UOW). "LABORATORY WASTE DISPOSAL GUIDELINES." [Link]

  • Jawaharlal Nehru Centre for Advanced Scientific Research (JNCASR). "PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL."[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." [Link]

  • University of Canterbury. "Laboratory Chemical Waste Handling and Disposal Guidelines." [Link]

  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety."[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride
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Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride
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